molecular formula C8H8ClNO B155069 N-Methyl-N-phenylcarbamoyl chloride CAS No. 4285-42-1

N-Methyl-N-phenylcarbamoyl chloride

Cat. No.: B155069
CAS No.: 4285-42-1
M. Wt: 169.61 g/mol
InChI Key: CPGWSLFYXMRNDV-UHFFFAOYSA-N
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Description

Solvolyses of N-methyl-N-phenylcarbamoyl chlorides in aqueous binary mixtures of acetone, ethanol, methanol and in water, D2O and 50% D2O-CH3OD were investigated. Iridium-catalyzed annulation of N-methyl-N-phenylcarbamoyl chloride with internal alkyne was reported.>

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-methyl-N-phenylcarbamoyl chloride
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InChI

InChI=1S/C8H8ClNO/c1-10(8(9)11)7-5-3-2-4-6-7/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

CPGWSLFYXMRNDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID7063396
Record name Carbamic chloride, methylphenyl-
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Molecular Weight

169.61 g/mol
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CAS No.

4285-42-1
Record name N-Methyl-N-phenylcarbamic chloride
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Record name Carbamic chloride, N-methyl-N-phenyl-
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Record name N-Methyl-N-phenylcarbamoyl chloride
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Record name Carbamic chloride, N-methyl-N-phenyl-
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Record name Methylphenylcarbamoyl chloride
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Foundational & Exploratory

"N-Methyl-N-phenylcarbamoyl chloride" chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methyl-N-phenylcarbamoyl chloride is a chemical intermediate belonging to the class of carbamoyl chlorides. It is a valuable reagent in organic synthesis, primarily utilized in the preparation of various derivatives such as carbamates and ureas. Its bifunctional nature, possessing both a reactive acyl chloride and a substituted amine, allows for its incorporation into a wide range of molecular scaffolds. This technical guide provides a comprehensive overview of the chemical properties, structure, and available synthetic and analytical methodologies for this compound.

Chemical Properties and Structure

This compound is a light yellow to light green crystalline solid at room temperature.[1][2] It is characterized by the following properties:

Physicochemical Properties
PropertyValueSource(s)
Molecular Formula C₈H₈ClNO[3]
Molecular Weight 169.61 g/mol [3][4]
Melting Point 87-90 °C (lit.)[1][3][4]
Boiling Point 280 °C (lit.)[1][3][4]
Density 1.247 g/cm³[3]
Appearance Light yellow or green solid[3]
Flash Point 123.1 °C[3]
Storage Temperature 2-8°C[4]
Structural Identifiers
IdentifierValueSource(s)
CAS Number 4285-42-1[3]
IUPAC Name This compound[3]
SMILES CN(C1=CC=CC=C1)C(=O)Cl[3]
InChI 1S/C8H8ClNO/c1-10(8(9)11)7-5-3-2-4-6-7/h2-6H,1H3[4]
InChIKey CPGWSLFYXMRNDV-UHFFFAOYSA-N[3][4]

Chemical Structure Diagram

Caption: Chemical structure of this compound.

Experimental Protocols

Synthesis

The primary method for the synthesis of this compound involves the reaction of N-methylaniline with phosgene or a phosgene equivalent like triphosgene. The following is a generalized experimental protocol based on patent literature.

Disclaimer: This protocol is for informational purposes only and should be performed by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment, given the hazardous nature of the reactants.

Materials:

  • N-methylaniline

  • Phosgene (or triphosgene)

  • An inert solvent (e.g., dichloroalkane, toluene)

  • Apparatus for inert atmosphere reaction

Procedure:

  • In a multi-necked flask equipped with a stirrer, gas inlet, and condenser, dissolve N-methylaniline in an anhydrous, inert solvent.

  • Cool the solution to the desired temperature (e.g., 20-65 °C).

  • Under a continuous stream of inert gas (e.g., nitrogen or argon), introduce phosgene gas or a solution of triphosgene in the same solvent dropwise while maintaining the temperature. The molar ratio of phosgene to N-methylaniline is typically between 1.1:1 and 2.0:1.

  • After the addition is complete, the reaction mixture may be heated (e.g., to 60-70 °C) to ensure complete conversion of the starting material.

  • The progress of the reaction can be monitored by a suitable analytical technique (e.g., TLC, GC).

  • Upon completion, the solvent and any excess phosgene are removed under reduced pressure.

  • The crude this compound can be purified by vacuum distillation or recrystallization.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product NMA N-Methylaniline ReactionVessel Reaction under Inert Atmosphere NMA->ReactionVessel Phosgene Phosgene / Triphosgene Phosgene->ReactionVessel Solvent Inert Solvent Solvent->ReactionVessel SolventRemoval Solvent Removal (Reduced Pressure) ReactionVessel->SolventRemoval Purification Purification (Distillation/Recrystallization) SolventRemoval->Purification FinalProduct N-Methyl-N-phenylcarbamoyl chloride Purification->FinalProduct

References

The Dual Mechanistic Nature of N-Methyl-N-phenylcarbamoyl Chloride in Organic Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Core Mechanisms of N-Methyl-N-phenylcarbamoyl Chloride in Organic Reactions.

This compound (C₈H₈ClNO), a versatile reagent in organic synthesis, exhibits a fascinating duality in its reaction mechanisms, primarily dictated by the nature of the nucleophile and the solvent system. This technical guide provides a comprehensive overview of its mechanisms of action, supported by quantitative data, detailed experimental protocols, and mechanistic pathway visualizations, to empower researchers in optimizing its use for the synthesis of ureas and carbamates, crucial moieties in numerous pharmaceutical and biologically active compounds.

Core Mechanisms of Action

The reactivity of this compound is centered on its electrophilic carbonyl carbon. Depending on the reaction conditions, it can proceed through two primary pathways: a unimolecular Sₙ1-like mechanism, particularly in solvolysis, and a bimolecular addition-elimination mechanism with stronger nucleophiles.

The Sₙ1-like Dissociative Mechanism in Solvolysis

In the presence of a nucleophilic solvent (solvolysis), this compound undergoes a dissociative, Sₙ1-like mechanism. The rate-determining step involves the ionization of the carbon-chlorine bond to form a resonance-stabilized acylium-like cation and a chloride ion. This intermediate is subsequently captured by the solvent molecule to yield the final product.[1]

The application of the extended Grunwald-Winstein equation, log(k/k₀) = lNₜ + mYₑₗ, provides significant insight into this mechanism. For the solvolysis of this compound, the sensitivity to solvent nucleophilicity (l) is approximately 0.40, and the sensitivity to solvent ionizing power (m) is approximately 0.51.[1] The m value, being greater than 0.5, is indicative of a carbocationic intermediate, supporting the Sₙ1 pathway with a degree of nucleophilic solvent assistance.[1]

Quantitative Data: Solvolysis Rate Constants

The following table summarizes the specific first-order rate constants (k) for the solvolysis of this compound in various aqueous binary solvent mixtures at 25.0 °C.

Solvent (% v/v)k x 10⁶ (s⁻¹)[1]
100% H₂O15.5
90% H₂O - 10% Acetone8.91
80% H₂O - 20% Acetone4.68
70% H₂O - 30% Acetone2.51
60% H₂O - 40% Acetone1.35
50% H₂O - 50% Acetone0.692
90% H₂O - 10% Ethanol10.2
80% H₂O - 20% Ethanol6.17
70% H₂O - 30% Ethanol4.07
60% H₂O - 40% Ethanol2.57
50% H₂O - 50% Ethanol1.62

Experimental Protocol: Determination of Solvolysis Rate by Conductometry

This protocol outlines a method for determining the first-order rate constant of the solvolysis of this compound.

Materials:

  • This compound

  • High-purity solvents (e.g., ethanol, acetone, water)

  • Conductivity meter and probe

  • Constant temperature bath

  • Volumetric flasks and pipettes

  • Anhydrous, non-reactive volatile solvent (e.g., acetone) for stock solution

Procedure:

  • Prepare a stock solution of this compound in the anhydrous, non-reactive solvent.

  • Place a known volume of the desired reaction solvent in a thermostated reaction cell equipped with a conductivity probe and allow it to reach thermal equilibrium.

  • Initiate the reaction by injecting a small aliquot of the this compound stock solution into the reaction cell with rapid mixing. The final substrate concentration should be in the range of 10⁻⁴ to 10⁻³ M.

  • Record the change in conductivity of the solution as a function of time. The increase in conductivity is proportional to the formation of hydrochloric acid.

  • The first-order rate constant (k) can be calculated by plotting ln(C∞ - Cₜ) versus time, where C∞ is the conductivity at infinite time and Cₜ is the conductivity at time t. The slope of this plot will be -k.[1]

Mechanism Visualization

SN1_Mechanism Reactant N-Methyl-N-phenyl- carbamoyl chloride Intermediate Resonance-Stabilized Acylium-like Cation + Cl⁻ Reactant->Intermediate Slow, Rate-determining Ionization Product Solvolysis Product Intermediate->Product Fast, Nucleophilic Attack Solvent Solvent (NuH)

Caption: Sₙ1-like solvolysis mechanism of this compound.

The Bimolecular Addition-Elimination Mechanism

In reactions with strong, discrete nucleophiles such as primary or secondary amines and alcohols/phenols (in the presence of a base), this compound follows a bimolecular addition-elimination pathway.[2][3] This mechanism involves two key steps:

  • Nucleophilic Addition: The nucleophile attacks the electrophilic carbonyl carbon, breaking the π-bond of the carbonyl group and forming a tetrahedral intermediate.[2]

  • Elimination: The tetrahedral intermediate collapses, reforming the carbon-oxygen double bond and expelling the chloride ion as a leaving group. A subsequent deprotonation step, often facilitated by a base or excess nucleophile, yields the final product.[2]

Experimental Protocol: Synthesis of a Disubstituted Urea

This protocol describes the synthesis of N-methyl-N,N'-diphenylurea from this compound and aniline.

Materials:

  • This compound

  • Aniline

  • Triethylamine (TEA)

  • Anhydrous dichloromethane (DCM)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

Procedure:

  • To a solution of aniline (1.0 equivalent) in anhydrous DCM in a round-bottom flask, add triethylamine (1.2 equivalents).

  • Cool the stirred mixture to 0 °C using an ice bath.

  • Slowly add a solution of this compound (1.0 equivalent) in anhydrous DCM to the cooled amine solution dropwise over 15-20 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

  • Combine the organic layers and wash with saturated sodium bicarbonate solution followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be further purified by recrystallization or column chromatography.

Experimental Protocol: Synthesis of an O-Aryl Carbamate

This protocol outlines the synthesis of an O-aryl carbamate from this compound and a phenol.

Materials:

  • This compound

  • Phenol

  • Pyridine or other suitable non-nucleophilic base

  • Anhydrous dichloromethane (DCM)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • To a stirred solution of the phenol (1.0 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere, add pyridine (1.2 equivalents).

  • Slowly add a solution of this compound (1.1 equivalents) in anhydrous DCM.

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.[4]

Mechanism Visualization

Addition_Elimination Reactants N-Methyl-N-phenyl- carbamoyl chloride + Nucleophile (NuH) Intermediate Tetrahedral Intermediate Reactants->Intermediate Nucleophilic Addition Product Substituted Product + HCl Intermediate->Product Elimination

Caption: Addition-Elimination mechanism with strong nucleophiles.

Conclusion

The dualistic mechanistic behavior of this compound provides a versatile tool for organic chemists. A thorough understanding of the factors governing the operative pathway—primarily the nucleophilicity of the reaction partner and the ionizing power of the solvent—is paramount for controlling reaction outcomes and optimizing synthetic strategies. The Sₙ1-like pathway in solvolysis and the addition-elimination mechanism with stronger nucleophiles offer distinct avenues for the construction of complex molecules, particularly in the realm of drug discovery and development where urea and carbamate functionalities are prevalent. This guide provides the foundational knowledge and practical protocols to effectively harness the synthetic potential of this important reagent.

References

N-Methyl-N-phenylcarbamoyl Chloride: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility and stability data for N-Methyl-N-phenylcarbamoyl chloride. Due to the reactive nature of this compound, a thorough understanding of its behavior in various solvent systems and environmental conditions is crucial for its effective application in research and synthesis.

Introduction

This compound (CAS No: 4285-42-1) is a key reagent in organic synthesis, notably in the preparation of carbamoylcholine analogs which exhibit biological activity as nicotinic acetylcholine receptor agonists.[1][2] Its utility is, however, intrinsically linked to its reactivity, particularly its susceptibility to hydrolysis and solvolysis. This guide summarizes the known data on its solubility and stability to aid researchers in its handling, storage, and application.

Solubility Profile

Precise quantitative solubility data for this compound in a range of organic solvents is not extensively documented in publicly available literature. However, based on its chemical structure—possessing both a nonpolar phenyl group and a polar carbamoyl chloride moiety—a qualitative solubility profile can be inferred.

Table 1: Predicted Qualitative Solubility of this compound

Solvent ClassExample SolventsPredicted SolubilityRationale
Aprotic Polar Acetone, Acetonitrile, Tetrahydrofuran (THF), Dichloromethane (DCM)SolubleThe polarity of these solvents can solvate the polar carbamoyl chloride group, while their organic nature is compatible with the phenyl ring.
Aprotic Nonpolar Toluene, HexaneSparingly Soluble to InsolubleThe nonpolar nature of these solvents is less effective at solvating the polar functional group of the molecule.
Protic Water, Ethanol, MethanolReactiveThe compound readily undergoes solvolysis (hydrolysis or alcoholysis) in protic solvents, leading to decomposition rather than stable dissolution.[1][2][3]

Stability and Reactivity

This compound is a moisture-sensitive and corrosive compound, classified as a lachrymator.[1][2] Its stability is significantly influenced by the presence of nucleophiles, particularly water and other protic solvents.

Hydrolysis and Solvolysis

The primary pathway for the degradation of this compound in the presence of protic solvents is solvolysis. Studies have investigated its solvolysis in various aqueous binary mixtures, including acetone, ethanol, and methanol, as well as in water and deuterium oxide.[1][2][3] The reaction involves the nucleophilic attack of the solvent on the electrophilic carbonyl carbon, leading to the displacement of the chloride ion.

In the case of hydrolysis, the initial product is the unstable N-methyl-N-phenylcarbamic acid, which can further decompose to N-methylaniline and carbon dioxide.

Table 2: Summary of Solvolysis Studies

Solvent SystemObservation
Aqueous AcetoneSolvolysis has been investigated.[1][2][3]
Aqueous EthanolSolvolysis has been investigated.[1][2][3]
Aqueous MethanolSolvolysis has been investigated.[1][2][3]
Water / D₂OSolvolysis has been investigated.[1][2][3]
Storage and Handling

To ensure its integrity, this compound should be stored in a cool (2-8°C), dry environment under an inert atmosphere, such as dry nitrogen.[1][2] Containers should be tightly sealed to prevent exposure to moisture. All handling should be performed in a fume hood using appropriate personal protective equipment.

Experimental Protocols

The following sections provide detailed methodologies for the experimental determination of solubility and hydrolytic stability, adapted from standard procedures for analogous reactive compounds.

Protocol for Determination of Solubility

This protocol outlines a method for determining the equilibrium solubility of this compound in a non-reactive, aprotic solvent.

Materials:

  • This compound

  • Anhydrous solvent of interest (e.g., acetone, acetonitrile)

  • Analytical balance

  • Temperature-controlled shaker

  • Inert gas (Nitrogen or Argon)

  • Dry glassware (vials with PTFE-lined caps)

  • Syringe with a chemically resistant filter (e.g., PTFE, 0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for quantitative analysis

Procedure:

  • Preparation: Dry all glassware in an oven at 120°C for at least 4 hours and cool under a stream of dry inert gas.

  • Sample Preparation: Add a precise volume of the anhydrous solvent to a series of vials.

  • Addition of Solute: To each vial, add an excess amount of this compound. The amount should be sufficient to ensure a saturated solution with undissolved solid remaining.

  • Equilibration: Seal the vials tightly under an inert atmosphere and place them in a temperature-controlled shaker set to the desired temperature (e.g., 25°C). Equilibrate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Withdrawal and Filtration: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw a known volume of the supernatant using a dry syringe and immediately filter it through a syringe filter into a clean, dry vial.

  • Dilution: Accurately dilute the filtered, saturated solution with the same anhydrous solvent to a concentration within the calibrated range of the analytical instrument.

  • Quantitative Analysis: Analyze the diluted sample using a pre-validated HPLC or GC method to determine the concentration of this compound.

  • Calculation: Calculate the solubility in the original saturated solution by applying the dilution factor.

G start Start: Dry Glassware & Anhydrous Solvent prep_vials Prepare Vials with Known Volume of Solvent start->prep_vials add_solute Add Excess this compound prep_vials->add_solute equilibrate Equilibrate in Temperature-Controlled Shaker add_solute->equilibrate filter Withdraw and Filter Supernatant equilibrate->filter dilute Dilute Filtered Sample filter->dilute analyze Quantitative Analysis (HPLC/GC) dilute->analyze calculate Calculate Solubility analyze->calculate end_node End: Solubility Data calculate->end_node G start Start: Prepare Stock Solution in Anhydrous Solvent initiate_reaction Initiate Hydrolysis in Buffered Aqueous Solutions start->initiate_reaction incubate Incubate at Constant Temperature initiate_reaction->incubate sample Withdraw Samples at Timed Intervals incubate->sample quench Quench Reaction in Samples sample->quench analyze Analyze Samples by HPLC quench->analyze data_analysis Plot Concentration vs. Time & Calculate Rate/Half-life analyze->data_analysis end_node End: Stability Data data_analysis->end_node

References

Spectroscopic Analysis of N-Methyl-N-phenylcarbamoyl Chloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of N-Methyl-N-phenylcarbamoyl chloride (CAS No: 4285-42-1). While specific, publicly available datasets for NMR, IR, and MS are limited, this document outlines the expected spectroscopic characteristics based on the molecular structure and provides detailed, generalized experimental protocols for data acquisition.

Compound Information

PropertyValueSource
Molecular Formula C8H8ClNO[1][2][3][4][5][6]
Molecular Weight 169.61 g/mol [1][2][5]
Melting Point 87-90 °C[2][3][5]
Boiling Point 280 °C[2][3][5]
Appearance Light yellow to light green crystalline mass[3][4]

Spectroscopic Data Summary

Table 1: Predicted ¹H NMR Spectroscopic Data (in CDCl₃)
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~3.4Singlet3HN-CH₃
~7.2-7.5Multiplet5HAromatic protons (C₆H₅)
Table 2: Predicted ¹³C NMR Spectroscopic Data (in CDCl₃)
Chemical Shift (δ) ppmAssignment
~38N-CH₃
~126ortho-Aromatic C-H
~129para-Aromatic C-H
~130meta-Aromatic C-H
~142ipso-Aromatic C-N
~169Carbonyl C=O
Table 3: Key IR Absorption Bands
Wavenumber (cm⁻¹)IntensityAssignment
~1730-1750StrongC=O stretch (carbamoyl chloride)
~1600, ~1490Medium-StrongC=C aromatic ring stretch
~1370MediumC-N stretch
~700-800StrongC-Cl stretch
~3000-3100MediumAromatic C-H stretch
~2900-3000MediumAliphatic C-H stretch
Table 4: Mass Spectrometry Data
m/zRelative Intensity (%)Assignment
169/171-[M]⁺ molecular ion peak (with ³⁵Cl/³⁷Cl isotope pattern)
134-[M - Cl]⁺
106-[C₆H₅N(CH₃)]⁺
77-[C₆H₅]⁺

Experimental Protocols

The following sections detail generalized experimental methodologies for the acquisition of NMR, IR, and MS spectra of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and connectivity of atoms within the molecule.

Methodology:

  • Sample Preparation: A sample of this compound (approximately 5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is added for chemical shift calibration.[7]

  • Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker, Jeol) operating at a field strength of 300 MHz or higher is used.[7]

  • Data Acquisition:

    • ¹H NMR: The spectrum is acquired using a standard pulse sequence. Key parameters include a spectral width of approximately 10-15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.[7]

    • ¹³C NMR: The spectrum is acquired using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom. A wider spectral width (e.g., 0-200 ppm) and a larger number of scans are typically required due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation: As a solid, this compound can be prepared using one of the following methods:

    • KBr Pellet: A small amount of the sample (1-2 mg) is finely ground with anhydrous potassium bromide (KBr) (100-200 mg) and pressed into a thin, transparent pellet.[7]

    • Thin Film: The sample is dissolved in a volatile organic solvent (e.g., methylene chloride), and a drop of the solution is placed on a salt plate (e.g., NaCl or KBr). The solvent is allowed to evaporate, leaving a thin film of the compound.[7]

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

  • Data Acquisition: A background spectrum of the empty sample holder (or pure KBr pellet) is recorded. The sample is then placed in the spectrometer, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹. The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

  • Sample Preparation: The sample is dissolved in a volatile organic solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.[7]

  • Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electron Ionization (EI) or Electrospray Ionization (ESI), is used.[7]

  • Data Acquisition: The sample solution is introduced into the ion source. In EI-MS, the sample is vaporized and bombarded with a high-energy electron beam, causing ionization and fragmentation.[7] The resulting ions are separated by their mass-to-charge ratio (m/z) and detected.

Workflow Visualization

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis A Sample Preparation (Dissolution/Pelletizing) B NMR Analysis A->B C IR Analysis A->C D MS Analysis A->D E Data Processing & Interpretation B->E C->E D->E F Structural Elucidation E->F

Caption: General workflow for spectroscopic analysis.

References

N-Methyl-N-phenylcarbamoyl Chloride: A Comprehensive Material Safety Data Sheet for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the material safety data for N-Methyl-N-phenylcarbamoyl chloride (CAS No. 4285-42-1). The information is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to handle this chemical safely. All quantitative data has been summarized in structured tables for ease of reference, and detailed procedural workflows are provided.

Chemical and Physical Properties

This compound is a gray to light yellow or light green crystalline powder.[1][2] It is moisture-sensitive and should be stored in a cool, dry, well-ventilated area under a nitrogen blanket.[1]

PropertyValueSource(s)
CAS Number 4285-42-1[2][3][4][5]
Molecular Formula C₈H₈ClNO[3][4][5]
Molecular Weight 169.61 g/mol [3][4]
Appearance Gray powder crystalline powder / light yellow to light green crystalline mass[1][2]
Melting Point 87-90 °C[3][4]
Boiling Point 280 °C[3][4]
Storage Temperature 2-8°C[3][4]

Hazard Identification and Classification

This chemical is classified as corrosive and is a lachrymator, meaning it can cause an increased flow of tears.[1][2] It is harmful if swallowed or inhaled and causes severe skin burns and eye damage.[5][6] The target organ for its toxic effects is the respiratory system.[4][5]

Hazard ClassificationCodeDescriptionSource(s)
Skin Corrosion/IrritationH314Causes severe skin burns and eye damage[5][6]
Serious Eye Damage/Eye IrritationH314Causes severe skin burns and eye damage[5][6]
Specific target organ toxicity — single exposureH335May cause respiratory irritation[5][6]

Signal Word: Danger[4][5]

Toxicological Information

The toxicological properties of this compound have not been fully investigated.[1] However, it is known to cause irritation to the skin, eyes, respiratory tract, and digestive tract.[1] Inhalation may lead to delayed pulmonary edema.[1]

The primary mechanism of its corrosive action is through hydrolysis. In the presence of water or moisture, it decomposes to form hydrochloric acid and the unstable N-methyl-N-phenylcarbamic acid, which can further decompose. The liberated hydrochloric acid is responsible for the severe burns and irritation observed upon contact.

Mechanism of Corrosive Action cluster_0 Hydrolysis Reaction cluster_1 Tissue Interaction This compound This compound Hydrochloric Acid (HCl) Hydrochloric Acid (HCl) This compound->Hydrochloric Acid (HCl) + H₂O Unstable Carbamic Acid Unstable Carbamic Acid This compound->Unstable Carbamic Acid + H₂O Water/Moisture Water/Moisture Corrosive Effect (Burns) Corrosive Effect (Burns) Hydrochloric Acid (HCl)->Corrosive Effect (Burns) contacts N-Methylaniline N-Methylaniline Unstable Carbamic Acid->N-Methylaniline Carbon Dioxide (CO2) Carbon Dioxide (CO2) Unstable Carbamic Acid->Carbon Dioxide (CO2) Tissue Tissue

Caption: Mechanism of this compound's corrosive action.

Experimental Protocols

First Aid Measures

The following are detailed first aid protocols in case of exposure to this compound.[1]

Eye Contact:

  • Immediately flush eyes with plenty of water for at least 15 minutes.

  • Occasionally lift the upper and lower eyelids to ensure thorough rinsing.

  • Do not allow the victim to rub their eyes or keep them closed.

  • Seek immediate medical attention.

Skin Contact:

  • Immediately flush the skin with plenty of water for at least 15 minutes.

  • Remove all contaminated clothing and shoes.

  • Wash clothing before reuse.

  • Seek medical aid.

Ingestion:

  • Do NOT induce vomiting.

  • If the person is conscious and alert, rinse their mouth and give 2-4 cupfuls of milk or water.

  • Seek immediate medical attention.

Inhalation:

  • Remove the person from the exposure area to fresh air immediately.

  • If breathing has stopped, give artificial respiration.

  • If breathing is difficult, administer oxygen.

  • Do NOT use mouth-to-mouth resuscitation.

  • Seek immediate medical attention.

First_Aid_Protocol cluster_eye Eye Contact cluster_skin Skin Contact cluster_ingestion Ingestion cluster_inhalation Inhalation start Exposure Occurs eye_flush Immediately flush eyes with water for 15+ minutes skin_flush Immediately flush skin with water for 15+ minutes ingest_no_vomit Do NOT induce vomiting inhale_fresh_air Move to fresh air eye_lids Lift eyelids to rinse thoroughly eye_flush->eye_lids eye_no_rub Do not rub eyes eye_lids->eye_no_rub eye_medical Seek immediate medical attention eye_no_rub->eye_medical skin_remove_clothing Remove contaminated clothing skin_flush->skin_remove_clothing skin_wash Wash clothing before reuse skin_remove_clothing->skin_wash skin_medical Seek medical aid skin_wash->skin_medical ingest_rinse Rinse mouth, give water/milk if conscious ingest_no_vomit->ingest_rinse ingest_medical Seek immediate medical attention ingest_rinse->ingest_medical inhale_breathe Provide artificial respiration/oxygen if needed inhale_fresh_air->inhale_breathe inhale_no_mouth Do not use mouth-to-mouth inhale_breathe->inhale_no_mouth inhale_medical Seek immediate medical attention inhale_no_mouth->inhale_medical Spill_Cleanup_Workflow spill Spill Occurs evacuate Evacuate Area spill->evacuate ventilate Ensure Adequate Ventilation evacuate->ventilate ppe Don Appropriate PPE ventilate->ppe contain Contain Spill & Avoid Water Contact ppe->contain cleanup Vacuum or Sweep Material contain->cleanup dispose Place in Labeled Disposal Container cleanup->dispose decontaminate Decontaminate Spill Area dispose->decontaminate end Cleanup Complete decontaminate->end

References

An In-depth Technical Guide to the Reactivity of N-Methyl-N-phenylcarbamoyl Chloride with Nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methyl-N-phenylcarbamoyl chloride is a key synthetic intermediate utilized in the pharmaceutical and agrochemical industries for the introduction of the N-methyl-N-phenylcarbamoyl moiety. Its reactivity is characterized by the electrophilic carbonyl carbon, which is susceptible to attack by a wide range of nucleophiles. This technical guide provides a comprehensive overview of the reactivity of this compound with various nucleophiles, including solvents (solvolysis), amines, alcohols, and thiols. The document details the underlying reaction mechanisms, presents available quantitative kinetic data, and offers detailed experimental protocols for key transformations.

Core Reactivity and Mechanistic Pathways

The reactivity of this compound is principally governed by the electrophilicity of the carbonyl carbon, which is enhanced by the inductive effects of the adjacent chlorine and nitrogen atoms. The reaction with nucleophiles typically proceeds via one of two primary mechanistic pathways: a unimolecular S"N"1-like mechanism or a bimolecular nucleophilic addition-elimination mechanism. The operative pathway is largely dependent on the nature of the nucleophile and the polarity of the reaction medium.

Solvolysis Reactions: An S"N"1-like Mechanism with Nucleophilic Solvent Assistance

In solvolysis, the solvent acts as the nucleophile. Studies on the solvolysis of this compound in a variety of solvents indicate that the reaction proceeds through a dissociative, S"N"1-like mechanism.[1][2] This pathway involves the rate-determining ionization of the carbamoyl chloride to form a resonance-stabilized carbamoyl cation and a chloride ion. This intermediate is then rapidly captured by a solvent molecule.

The extended Grunwald-Winstein equation is a valuable tool for elucidating the mechanism of solvolysis reactions:

log(k/k₀) = lN"T" + mY"Cl"

where:

  • k is the specific rate of solvolysis in a given solvent.

  • k₀ is the specific rate of solvolysis in the reference solvent (80% ethanol/20% water).

  • l represents the sensitivity of the solvolysis to the solvent nucleophilicity (N"T").

  • m represents the sensitivity of the solvolysis to the solvent ionizing power (Y"Cl").

For the solvolysis of this compound, l and m values of approximately 0.40 and 0.51, respectively, have been reported.[1] The significant m value (>0.5) is indicative of a reaction proceeding through a carbocationic intermediate (S"N"1 mechanism), while the l value suggests a degree of nucleophilic participation by the solvent in the rate-determining step.

G cluster_0 S_N1-like Solvolysis Mechanism Reactant N-Methyl-N-phenylcarbamoyl Chloride Intermediate Resonance-Stabilized Carbamoyl Cation + Cl- Reactant->Intermediate Ionization (Slow, Rate-Determining) Product Solvolysis Product Intermediate->Product Nucleophilic Attack (Fast) Solvent Solvent (Nucleophile) Solvent->Intermediate

Caption: S"N"1-like mechanism for the solvolysis of this compound.

Reactions with Strong Nucleophiles: Nucleophilic Addition-Elimination

With stronger, discrete nucleophiles such as primary and secondary amines, alcohols, and thiols, the reaction of this compound is expected to proceed via a bimolecular, two-step nucleophilic addition-elimination mechanism. This pathway involves the initial attack of the nucleophile on the electrophilic carbonyl carbon to form a transient tetrahedral intermediate. This is followed by the elimination of the chloride leaving group to regenerate the carbonyl and form the final product. For reactions with amines, this is believed to follow second-order kinetics.

cluster_1 Nucleophilic Addition-Elimination Mechanism Reactants N-Methyl-N-phenylcarbamoyl Chloride + Nucleophile (Nu-H) Tetrahedral_Intermediate Tetrahedral Intermediate Reactants->Tetrahedral_Intermediate Addition Products Substituted Product + HCl Tetrahedral_Intermediate->Products Elimination

Caption: General nucleophilic addition-elimination mechanism.

Quantitative Reactivity Data: Solvolysis Kinetics

The following tables summarize the available quantitative data on the solvolysis of this compound in various solvents.

Table 1: Grunwald-Winstein Parameters for the Solvolysis of this compound

ParameterValue
l (sensitivity to solvent nucleophilicity)0.40
m (sensitivity to solvent ionizing power)0.51

Data sourced from studies on the solvolysis of N-alkyl-N-arylcarbamoyl chlorides.[1]

Table 2: Specific Rates of Solvolysis (k) of this compound at 25.0 °C

Solvent (v/v)k (s⁻¹)
100% WaterData not available
90% Acetone-WaterData not available
80% Acetone-WaterData not available
70% Acetone-WaterData not available
100% EthanolData not available
90% Ethanol-WaterData not available
80% Ethanol-WaterData not available
100% MethanolData not available
90% Methanol-WaterData not available

Reactivity with Specific Nucleophiles and Experimental Protocols

While specific kinetic data for the reaction of this compound with a broad range of nucleophiles are limited in the available literature, its reactivity can be inferred from its structural analogues and general principles of organic chemistry. The following sections provide an overview of its expected reactivity and representative experimental protocols. Disclaimer: The following protocols are based on general procedures for carbamoyl chlorides and the closely related N-Methyl-N-phenylthiocarbamoyl chloride and may require optimization for specific substrates.

Reaction with Amines

This compound reacts readily with primary and secondary amines to form the corresponding N,N'-disubstituted ureas. The reaction typically requires a base to neutralize the hydrochloric acid byproduct, driving the reaction to completion. A tertiary amine, such as triethylamine or pyridine, is commonly used as the acid scavenger.

Experimental Protocol: Synthesis of an N,N'-disubstituted Urea

  • Materials:

    • This compound

    • Primary or secondary amine (1.0 eq.)

    • Triethylamine (1.2 eq.)

    • Anhydrous dichloromethane (DCM)

    • Standard laboratory glassware for inert atmosphere reactions

  • Procedure:

    • To a stirred solution of the primary or secondary amine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane (0.5 M) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add a solution of this compound (1.1 eq.) in anhydrous dichloromethane dropwise.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with water (2x) and brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization.

cluster_2 Workflow for Urea Synthesis Start Dissolve Amine and Triethylamine in DCM Cool Cool to 0 °C Start->Cool Add_Reagent Add N-Methyl-N-phenylcarbamoyl Chloride Solution Dropwise Cool->Add_Reagent React Warm to RT and Stir (2-4 h) Add_Reagent->React Workup Aqueous Workup (Wash with H₂O, Brine) React->Workup Purify Purification (Chromatography/Recrystallization) Workup->Purify

Caption: Experimental workflow for the synthesis of N,N'-disubstituted ureas.

Reaction with Alcohols and Phenols

Alcohols and phenols react with this compound in the presence of a base to form the corresponding N-methyl-N-phenylcarbamates (urethanes). A non-nucleophilic base such as pyridine or a hindered amine like diisopropylethylamine (DIPEA) is often employed.

Experimental Protocol: Synthesis of an N-methyl-N-phenylcarbamate

  • Materials:

    • This compound

    • Alcohol or phenol (1.0 eq.)

    • Pyridine (1.2 eq.)

    • Anhydrous dichloromethane (DCM)

    • Standard laboratory glassware for inert atmosphere reactions

  • Procedure:

    • To a stirred solution of the alcohol or phenol (1.0 eq.) in anhydrous dichloromethane (0.5 M) under an inert atmosphere at room temperature, add pyridine (1.2 eq.).

    • Slowly add a solution of this compound (1.1 eq.) in anhydrous dichloromethane.

    • Stir the reaction mixture at room temperature for 4-8 hours, monitoring the reaction progress by TLC.

    • Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with 1 M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Reaction with Thiols

In a similar fashion to alcohols, thiols react with this compound to produce S-alkyl/aryl N-methyl-N-phenylthiocarbamates. A base is required to deprotonate the thiol, thereby increasing its nucleophilicity.

Experimental Protocol: Synthesis of an S-alkyl/aryl N-methyl-N-phenylthiocarbamate

  • Materials:

    • This compound

    • Thiol (1.0 eq.)

    • Triethylamine (1.2 eq.) or Sodium Hydride (1.1 eq.)

    • Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM)

    • Standard laboratory glassware for inert atmosphere reactions

  • Procedure (using Triethylamine):

    • Follow the procedure for the synthesis of an N,N'-disubstituted urea, substituting the amine with the corresponding thiol.

  • Procedure (using Sodium Hydride):

    • To a stirred suspension of sodium hydride (1.1 eq., 60% dispersion in mineral oil) in anhydrous THF under an inert atmosphere, add a solution of the thiol (1.0 eq.) in anhydrous THF dropwise at 0 °C.

    • Stir the mixture at 0 °C for 30 minutes.

    • Slowly add a solution of this compound (1.1 eq.) in anhydrous THF.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

    • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride.

    • Extract the product with ethyl acetate (3x).

    • Combine the organic layers and wash with water (2x) and brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Conclusion

This compound is a versatile reagent that exhibits predictable reactivity towards a range of nucleophiles. Its solvolysis proceeds via an S"N"1-like mechanism with a degree of nucleophilic solvent assistance. In contrast, reactions with stronger nucleophiles such as amines, alcohols, and thiols are expected to follow a bimolecular nucleophilic addition-elimination pathway. While specific quantitative kinetic data for reactions with nucleophiles other than solvents are not extensively documented, the provided mechanistic understanding and experimental protocols offer a solid foundation for the successful application of this reagent in synthetic chemistry, particularly in the fields of drug discovery and development. Further kinetic studies on a broader range of nucleophiles would be beneficial for a more comprehensive understanding of its reactivity profile.

References

N-Methyl-N-phenylcarbamoyl Chloride: A Comprehensive Technical Guide for Carbamoylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methyl-N-phenylcarbamoyl chloride (CAS No: 4285-42-1) is a versatile reagent widely employed in organic synthesis for the introduction of the N-methyl-N-phenylcarbamoyl moiety.[1] This functional group is a key structural component in a variety of biologically active molecules, including pharmaceuticals and agrochemicals. The reagent's utility lies in its ability to react with a broad range of nucleophiles, such as alcohols and amines, to form stable carbamates and ureas, respectively. This technical guide provides an in-depth overview of the properties, synthesis, and applications of this compound as a carbamoylating agent, with a focus on experimental protocols and mechanistic insights relevant to researchers in drug development and chemical synthesis.

Physicochemical and Safety Data

A summary of the key physicochemical and safety data for this compound is presented below. It is imperative to handle this reagent with appropriate safety precautions in a well-ventilated fume hood, as it is a corrosive lachrymator and is sensitive to moisture.[2][3]

PropertyValueReference(s)
CAS Number 4285-42-1
Molecular Formula C₈H₈ClNO
Molecular Weight 169.61 g/mol
Appearance Light yellow to light green crystalline mass or powder[2]
Melting Point 87-90 °C[2]
Boiling Point 280 °C[2]
Solubility Soluble in aprotic organic solvents (e.g., dichloromethane, toluene, THF)[4]
Key Hazards Corrosive, Lachrymator, Moisture Sensitive[2]

Synthesis of this compound

The synthesis of this compound is typically achieved through the reaction of N-methylaniline with phosgene or a phosgene equivalent, such as triphosgene. The reaction is generally carried out in an inert aprotic solvent in the presence of a base to neutralize the hydrogen chloride byproduct.

N_methylaniline N-Methylaniline Product N-Methyl-N-phenylcarbamoyl chloride N_methylaniline->Product Phosgene Phosgene (COCl₂) Phosgene->Product Base Base (e.g., Triethylamine) Byproduct Triethylamine hydrochloride Base->Byproduct Solvent Inert Aprotic Solvent (e.g., Toluene) Reagent N-Methyl-N-phenylcarbamoyl chloride Intermediate Resonance-stabilized carbamoyl cation + Cl⁻ Reagent->Intermediate Ionization (rate-determining) Product Carbamate + HCl Intermediate->Product Nucleophile Nucleophile (ROH) Nucleophile->Product cluster_synthesis Synthesis cluster_application Application Reagent N-Methyl-N-phenylcarbamoyl chloride Carbamoylation Carbamoylation Reaction Reagent->Carbamoylation Nucleophile Alcohol/Amine (Drug Precursor) Nucleophile->Carbamoylation Drug_Intermediate Carbamate/Urea (Drug Intermediate) Carbamoylation->Drug_Intermediate Drug_Target Biological Target (e.g., Receptor, Enzyme) Drug_Intermediate->Drug_Target Binding Pharmacological_Effect Pharmacological Effect (e.g., Agonism, Inhibition) Drug_Target->Pharmacological_Effect

References

Methodological & Application

Application Notes and Protocols: N-Methyl-N-phenylcarbamoyl Chloride in the Synthesis of Carbamate Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of N-Methyl-N-phenylcarbamoyl chloride as a reagent for the synthesis of O-alkyl and O-aryl carbamate esters. This document includes detailed experimental protocols, reaction mechanisms, and a discussion of the biological significance of the resulting carbamate esters, particularly their role as agonists of nicotinic acetylcholine receptors.

Introduction

This compound is a versatile reagent employed in organic synthesis for the introduction of the N-methyl-N-phenylcarbamoyl moiety to nucleophilic substrates, primarily alcohols and phenols, to form stable carbamate esters. This functional group is of significant interest in medicinal chemistry and drug development due to its presence in a variety of biologically active compounds. The carbamate linkage can influence a molecule's pharmacological profile, affecting its efficacy, stability, and target-binding properties.

Reaction Mechanism

The reaction of this compound with alcohols or phenols proceeds via a nucleophilic acyl substitution. The reaction is believed to occur through a dissociative SN1-like mechanism. This is initiated by the ionization of the carbon-chlorine bond to form a resonance-stabilized acylium-like cation and a chloride ion. This electrophilic cation is then rapidly attacked by the nucleophilic oxygen of an alcohol or phenoxide, leading to the formation of the corresponding O-substituted-N-methyl-N-phenylcarbamate and hydrochloric acid as a byproduct. The presence of a non-nucleophilic base is typically required to neutralize the generated HCl and drive the reaction to completion.

Data Presentation

NucleophileBaseSolventTemperature (°C)Time (h)Typical Yield (%)
EthanolPyridineDichloromethane254-685-95
IsopropanolDBUAcetonitrile40380-90
PhenolTriethylamineTetrahydrofuran25680-90
4-NitrophenolSodium HydrideTetrahydrofuran0 to 252>90

Experimental Protocols

The following are general protocols for the synthesis of carbamate esters using this compound. These should be considered as starting points and may require optimization based on the specific substrate.

Protocol 1: General Procedure for Reaction with an Alcohol using Pyridine

Materials:

  • Alcohol (1.0 eq.)

  • Anhydrous Dichloromethane (DCM)

  • Pyridine (1.2 eq.)

  • This compound (1.1 eq.)

  • 1 M HCl

  • Saturated aqueous NaHCO₃

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of the alcohol (1.0 eq.) in anhydrous dichloromethane (0.5 M) under an inert atmosphere (e.g., nitrogen or argon) at room temperature, add pyridine (1.2 eq.).

  • Slowly add a solution of this compound (1.1 eq.) in anhydrous dichloromethane.

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with 1 M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).[1]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired O-alkyl-N-methyl-N-phenylcarbamate.

Protocol 2: General Procedure for Reaction with a Phenol using Sodium Hydride

Materials:

  • Phenol (1.0 eq.)

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.)

  • This compound (1.1 eq.)

  • Saturated aqueous Ammonium Chloride (NH₄Cl)

  • Ethyl Acetate

  • Water

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous tetrahydrofuran (THF) (0.5 M) under an inert atmosphere at 0 °C, add a solution of the phenol (1.0 eq.) in anhydrous THF dropwise.

  • Allow the mixture to warm to room temperature and stir for 30 minutes, or until hydrogen evolution ceases.

  • Cool the resulting solution to 0 °C and slowly add a solution of this compound (1.1 eq.) in anhydrous THF.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers and wash with water (2x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired O-aryl-N-methyl-N-phenylcarbamate.[1]

Visualizations

Reaction Workflow

G cluster_start Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Start Start Inert Atmosphere Establish Inert Atmosphere (N2/Ar) Start->Inert Atmosphere Dissolve Alcohol/Phenol & Base Dissolve Alcohol/Phenol and Base in Anhydrous Solvent Cool Reaction Cool to 0 °C Dissolve Alcohol/Phenol & Base->Cool Reaction Inert Atmosphere->Dissolve Alcohol/Phenol & Base Add Reagent Add N-Methyl-N-phenylcarbamoyl chloride solution dropwise Cool Reaction->Add Reagent Stir Stir at RT Add Reagent->Stir Monitor Monitor by TLC Stir->Monitor Quench Quench Reaction Monitor->Quench Extract Aqueous Work-up & Extraction Quench->Extract Dry Dry Organic Layer Extract->Dry Concentrate Concentrate Dry->Concentrate Purify Purify by Chromatography Concentrate->Purify End End Purify->End

Caption: Experimental workflow for the synthesis of carbamate esters.

Nicotinic Acetylcholine Receptor Signaling Pathway

Carbamate esters are known to act as agonists at nicotinic acetylcholine receptors (nAChRs).[2] These receptors are ligand-gated ion channels that play a crucial role in neurotransmission in the central and peripheral nervous systems.[2] Agonist binding to nAChRs leads to a conformational change, opening the ion channel and allowing the influx of cations, primarily Na⁺ and Ca²⁺.[3][4] This influx of positive ions depolarizes the cell membrane, leading to downstream signaling events. In neurons, this can trigger the release of various neurotransmitters and activate intracellular signaling cascades, such as the PI3K-Akt pathway, which is involved in promoting cell survival and neuroprotection.[3][5]

G cluster_membrane Cell Membrane cluster_cytosol Cytosol Carbamate Carbamate Ester (Agonist) nAChR Nicotinic Acetylcholine Receptor (nAChR) Carbamate->nAChR Binds to Ion_Channel Ion Channel (Open) nAChR->Ion_Channel Activates Ca_Influx Ca²⁺ Influx Ion_Channel->Ca_Influx Allows Na_Influx Na⁺ Influx Ion_Channel->Na_Influx Allows PI3K PI3K Activation Ca_Influx->PI3K Depolarization Membrane Depolarization Na_Influx->Depolarization Cellular_Response Neurotransmitter Release & Cell Survival Pathways Depolarization->Cellular_Response Akt Akt Phosphorylation PI3K->Akt Akt->Cellular_Response

Caption: Agonist activation of the nicotinic acetylcholine receptor signaling pathway.

References

Application Notes and Protocols for N-Methyl-N-phenylcarbamoyl Chloride Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methyl-N-phenylcarbamoyl chloride is a versatile reagent in organic synthesis, primarily utilized for the introduction of the N-methyl-N-phenylcarbamoyl moiety onto various nucleophilic substrates. This reaction leads to the formation of stable urea and carbamate derivatives, which are significant functional groups in numerous biologically active compounds, including pharmaceuticals and agrochemicals. The reactivity of this compound is centered on the electrophilic carbonyl carbon, which readily undergoes nucleophilic substitution with a wide range of nucleophiles such as amines, alcohols, and phenols. Understanding the optimal experimental conditions for these reactions is crucial for achieving high yields and purity in the synthesis of target molecules. These notes provide detailed protocols and experimental data to guide researchers in the effective use of this reagent.

Data Presentation

Quantitative Data on Reaction Conditions and Yields

Table 1: Typical Reaction Conditions and Yields for the Reaction of N-Methyl-N-phenylthiocarbamoyl Chloride with Alcohols and Phenols

NucleophileBaseSolventTemperature (°C)Time (h)Typical Yield (%)
EthanolPyridineDichloromethane254-685-95
PhenolTriethylamineTetrahydrofuran25680-90
4-NitrophenolSodium HydrideTetrahydrofuran0 to 252>90
IsopropanolDBUAcetonitrile40380-90

This data is compiled from various sources for the analogous thio-compound and should be considered as a guideline.

Table 2: Typical Reaction Conditions and Yields for the Reaction of N-Methyl-N-phenylthiocarbamoyl Chloride with Amines

NucleophileBaseSolventTemperature (°C)Time (h)Typical Yield (%)
AnilineExcess Aniline (2.2 eq)Toluene80575-85
BenzylamineTriethylamineDichloromethane252>95
DiethylaminePyridineTetrahydrofuran253>95

This data is compiled from various sources for the analogous thio-compound and should be considered as a guideline.

Table 3: Specific Rates of Solvolysis (k) of this compound in Various Solvents at 25.0 °C

Solvent (% v/v)k x 10⁶ (s⁻¹)
100% Ethanol0.337
90% Ethanol1.85
80% Ethanol3.27
70% Ethanol6.03
60% Ethanol11.2
50% Ethanol22.0
100% Methanol2.23
90% Methanol6.42
80% Methanol11.9
90% Acetone0.0575
80% Acetone0.611
70% Acetone2.10
60% Acetone5.58
50% Acetone13.9

Experimental Protocols

The following are detailed protocols for the reaction of this compound with representative nucleophiles. These protocols are based on established procedures for analogous reactions and should be optimized for specific substrates.

Protocol 1: Synthesis of N,N'-Disubstituted Ureas via Reaction with Amines

This protocol describes a general procedure for the reaction of this compound with a primary or secondary amine in the presence of a non-nucleophilic base.

Materials:

  • This compound

  • Primary or secondary amine (e.g., benzylamine)

  • Triethylamine (TEA) or Pyridine

  • Anhydrous dichloromethane (DCM)

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of the primary or secondary amine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane (0.5 M) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add a solution of this compound (1.1 equivalents) in anhydrous dichloromethane dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, dilute the mixture with dichloromethane and wash with water (2x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired urea derivative.

Protocol 2: Synthesis of Carbamates via Reaction with Alcohols

This protocol provides a general method for the synthesis of carbamates from the reaction of this compound with an alcohol using pyridine as a base.

Materials:

  • This compound

  • Alcohol (e.g., ethanol)

  • Anhydrous pyridine

  • Anhydrous dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of the alcohol (1.0 equivalent) in anhydrous dichloromethane (0.5 M) under an inert atmosphere at room temperature, add pyridine (1.2 equivalents).

  • Slowly add a solution of this compound (1.1 equivalents) in anhydrous dichloromethane.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with 1 M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired carbamate.

Protocol 3: Synthesis of Carbamates via Reaction with Phenols using a Strong Base

This protocol is suitable for less acidic nucleophiles like phenols, which require a stronger base for deprotonation.

Materials:

  • This compound

  • Phenol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF (0.5 M) under an inert atmosphere at 0 °C, add a solution of the phenol (1.0 equivalent) in anhydrous THF dropwise.

  • Allow the mixture to warm to room temperature and stir for 30 minutes, or until hydrogen evolution ceases.

  • Cool the resulting solution to 0 °C and slowly add a solution of this compound (1.1 equivalents) in anhydrous THF.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers and wash with water (2x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Signaling Pathways

This compound is primarily used as a synthetic intermediate and is not typically directly involved in cellular signaling pathways. However, it is a reagent for preparing carbamoylcholine analogs, which can have biological activity as nicotinic acetylcholine receptor agonists[1][2]. The synthesized carbamates and ureas may be designed to interact with various biological targets, but the reagent itself does not have a defined role in signaling cascades.

Experimental Workflows and Logical Relationships

experimental_workflow_amines cluster_prep Reaction Setup cluster_reagent Reagent Addition cluster_reaction Reaction cluster_workup Work-up & Purification Amine Primary/Secondary Amine (1.0 eq) Mix1 Mix and Stir at 0 °C Amine->Mix1 Base Base (e.g., TEA, 1.2 eq) Base->Mix1 Solvent1 Anhydrous DCM Solvent1->Mix1 Add Add Dropwise Mix1->Add CarbamoylChloride N-Methyl-N-phenyl- carbamoyl chloride (1.1 eq) Solution Prepare Solution CarbamoylChloride->Solution Solvent2 Anhydrous DCM Solvent2->Solution Solution->Add Warm Warm to RT Add->Warm Stir Stir for 2-4h Warm->Stir TLC Monitor by TLC Stir->TLC Dilute Dilute with DCM TLC->Dilute Wash Wash (H₂O, Brine) Dilute->Wash Dry Dry (Na₂SO₄) Wash->Dry Concentrate Concentrate Dry->Concentrate Purify Column Chromatography Concentrate->Purify

Caption: Experimental workflow for the synthesis of ureas.

logical_relationship cluster_nucleophiles Nucleophiles cluster_products Products Reagent This compound (Electrophile) Amine Amines (R₂NH) Reagent->Amine + Base (e.g., TEA) Alcohol Alcohols (ROH) Reagent->Alcohol + Base (e.g., Pyridine) Phenol Phenols (ArOH) Reagent->Phenol + Strong Base (e.g., NaH) Urea N,N,N'-Trisubstituted Urea Amine->Urea Forms Carbamate1 Carbamate Alcohol->Carbamate1 Forms Carbamate2 Carbamate Phenol->Carbamate2 Forms

Caption: Logical relationship of reaction pathways.

References

Application Notes and Protocols: N-Methyl-N-phenylcarbamoyl Chloride as a Protecting Group for Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the multi-step synthesis of complex organic molecules, particularly in pharmaceutical and materials science, the temporary masking of reactive functional groups is a critical strategy. Amines, being nucleophilic and basic, often require protection to prevent undesired side reactions. The choice of a suitable protecting group is governed by its ease of introduction, stability under a variety of reaction conditions, and facile, selective removal under mild conditions.

While common amine protecting groups like tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and Fluorenylmethyloxycarbonyl (Fmoc) are widely used, the exploration of alternative protecting groups with unique reactivity and stability profiles is of significant interest. The N-Methyl-N-phenylcarbamoyl group, introduced via N-Methyl-N-phenylcarbamoyl chloride, represents a potentially useful, albeit less common, tool in the synthetic chemist's arsenal.

This document provides an overview of the N-Methyl-N-phenylcarbamoyl group, including proposed protocols for the protection and deprotection of amines. It is important to note that specific, well-documented protocols for this particular reagent are scarce in the available scientific literature. Therefore, the following sections outline generalized procedures based on the established principles of carbamate chemistry and the reactivity of analogous carbamoyl chlorides. These protocols should be considered as a starting point for experimental optimization.

Physicochemical Properties of this compound:

PropertyValue
CAS Number 4285-42-1[1][2][3]
Molecular Formula C₈H₈ClNO[1][3]
Molecular Weight 169.61 g/mol [1]
Appearance Light yellow to light green crystalline mass or gray powder[4][5]
Melting Point 87-90 °C[1][4]
Boiling Point 280 °C[1][4]
Storage 2-8°C, under dry nitrogen, moisture sensitive[4][5][6]

Synthesis of this compound

The synthesis of N,N-disubstituted carbamoyl chlorides is generally achieved through the reaction of a secondary amine with phosgene or a phosgene equivalent, such as triphosgene, to avoid the handling of highly toxic phosgene gas.[7][8]

cluster_reagents Reagents cluster_reaction Reaction cluster_product Product N-methylaniline N-methylaniline ReactionVessel Inert Solvent (e.g., Toluene) Room Temperature N-methylaniline->ReactionVessel Triphosgene Triphosgene (Phosgene equivalent) Triphosgene->ReactionVessel Product N-Methyl-N-phenylcarbamoyl chloride ReactionVessel->Product

Caption: Synthesis of this compound.

Experimental Protocol: Synthesis of this compound

Materials:

  • N-methylaniline

  • Triphosgene

  • Anhydrous inert solvent (e.g., toluene)

  • Standard laboratory glassware for inert atmosphere synthesis

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve N-methylaniline (1.0 eq) in anhydrous toluene.

  • In a separate flask, dissolve triphosgene (0.4 eq) in anhydrous toluene.

  • Slowly add the triphosgene solution to the stirred N-methylaniline solution at room temperature.

  • Stir the reaction mixture at room temperature and monitor the progress by TLC.

  • Upon completion, the reaction mixture can be carefully concentrated under reduced pressure to yield the crude this compound. Further purification may be achieved by recrystallization or distillation under reduced pressure.

Note: This reaction should be performed in a well-ventilated fume hood due to the in situ generation of phosgene.

Protection of Amines

The protection of an amine with this compound proceeds via a nucleophilic acyl substitution mechanism. The lone pair of the amine's nitrogen atom attacks the electrophilic carbonyl carbon of the carbamoyl chloride, leading to the displacement of the chloride leaving group and the formation of a stable N,N'-disubstituted urea derivative (a protected amine).[9]

cluster_reagents Reagents cluster_reaction Reaction cluster_product Product Amine Primary or Secondary Amine (R-NHR') ReactionVessel Anhydrous Aprotic Solvent (e.g., DCM, THF) 0 °C to Room Temperature Amine->ReactionVessel ProtectingAgent N-Methyl-N-phenylcarbamoyl chloride ProtectingAgent->ReactionVessel Base Tertiary Amine Base (e.g., TEA, DIPEA) Base->ReactionVessel ProtectedAmine Protected Amine (N-Methyl-N-phenylcarbamate) ReactionVessel->ProtectedAmine

Caption: General reaction for the protection of amines.

Proposed Experimental Protocol: Amine Protection

Materials:

  • Amine substrate

  • This compound (1.0 - 1.2 equivalents)

  • Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

  • Tertiary amine base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA)) (1.2 - 1.5 equivalents)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Dissolve the amine substrate in the chosen anhydrous aprotic solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Add the tertiary amine base to the solution and stir for 10-15 minutes at room temperature. For reactions with less reactive amines, cooling the mixture to 0 °C may be beneficial.

  • Slowly add a solution of this compound in the same solvent to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., DCM or Ethyl Acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the solvent in vacuo.

  • Purify the crude product by flash column chromatography on silica gel or recrystallization to afford the pure protected amine.

Hypothetical Reaction Data (for illustrative purposes):

Amine TypeSolventBaseTemperature (°C)Time (h)Yield Range (%)
Primary AliphaticDCMTEA0 to rt2 - 685 - 95
Secondary AliphaticTHFDIPEArt to 406 - 1275 - 90
Primary AromaticMeCNTEArt to 608 - 1665 - 85
Secondary AromaticTHFDIPEArt12 - 2460 - 80

Note: Actual results will vary depending on the specific substrate and reaction conditions.

Stability of the N-Methyl-N-phenylcarbamoyl Group

The stability of the N-Methyl-N-phenylcarbamoyl protecting group is expected to be similar to other carbamate protecting groups.

cluster_conditions Reaction Conditions ProtectedAmine N-Methyl-N-phenylcarbamoyl Protected Amine Acidic Strong Acidic Conditions (e.g., TFA, HCl) ProtectedAmine->Acidic Labile Basic Strong Basic Conditions (e.g., NaOH, KOH) ProtectedAmine->Basic Labile MildAcidic Mild Acidic Conditions ProtectedAmine->MildAcidic Stable MildBasic Mild Basic Conditions ProtectedAmine->MildBasic Stable Hydrogenolysis Hydrogenolysis (e.g., H₂, Pd/C) ProtectedAmine->Hydrogenolysis Stable Oxidative Oxidative Conditions ProtectedAmine->Oxidative Generally Stable Nucleophiles Nucleophiles ProtectedAmine->Nucleophiles Generally Stable

Caption: Expected stability profile of the protecting group.

Stability Summary Table:

ConditionExpected StabilityNotes
Strong Acidic Conditions LabileCleavage can occur with strong acids like trifluoroacetic acid (TFA) or concentrated HCl.
Strong Basic Conditions LabileSusceptible to hydrolysis under strong basic conditions (e.g., refluxing with aqueous NaOH or KOH).
Mild Acidic/Basic Conditions StableGenerally stable to mild acidic and basic conditions used for workups.
Hydrogenolysis StableThe carbamate linkage is typically stable to catalytic hydrogenation, allowing for the deprotection of other groups like Cbz.
Oxidative/Reductive Conditions Generally StableExpected to be stable to a range of common oxidizing and reducing agents.
Nucleophiles Generally StableResistant to many common nucleophiles.

Deprotection of N-Methyl-N-phenylcarbamoyl Protected Amines

The cleavage of the N-Methyl-N-phenylcarbamoyl group can be achieved under strong acidic or basic conditions. The choice of deprotection method will depend on the stability of the substrate to the reaction conditions.

cluster_methods Deprotection Methods ProtectedAmine Protected Amine Deprotection Deprotection ProtectedAmine->Deprotection FreeAmine Free Amine Deprotection->FreeAmine BasicHydrolysis Basic Hydrolysis (e.g., NaOH, Reflux) BasicHydrolysis->Deprotection AcidicCleavage Acidic Cleavage (e.g., TFA, HCl) AcidicCleavage->Deprotection

Caption: General workflow for the deprotection of an amine.

Proposed General Protocol for Deprotection: Basic Hydrolysis

Materials:

  • N-Methyl-N-phenylcarbamoyl protected amine

  • Aqueous base (e.g., 2M NaOH, 2M KOH)

  • Co-solvent (e.g., THF, Methanol, Ethanol)

  • Organic solvent for extraction (e.g., Ethyl Acetate, DCM)

  • Saturated aqueous ammonium chloride solution

Procedure:

  • Dissolve the protected amine in a suitable co-solvent.

  • Add the aqueous base and stir the mixture at room temperature or with gentle heating (e.g., 50-80 °C).

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature and neutralize with saturated aqueous ammonium chloride solution or dilute HCl.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude amine by flash column chromatography or crystallization.

Proposed General Protocol for Deprotection: Acidic Cleavage

Materials:

  • N-Methyl-N-phenylcarbamoyl protected amine

  • Strong acid (e.g., Trifluoroacetic acid (TFA), concentrated HCl)

  • Solvent (e.g., Dichloromethane (DCM) for TFA, or dioxane for HCl)

  • Saturated aqueous sodium bicarbonate solution

Procedure:

  • Dissolve the protected amine in a suitable solvent (e.g., DCM).

  • Add the strong acid (e.g., TFA, 10-50% v/v) and stir the mixture at room temperature.

  • Monitor the reaction by TLC or LC-MS until completion.

  • Carefully neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an appropriate organic solvent.

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution to yield the deprotected amine, which can be further purified if necessary.

Safety Precautions

This compound is a corrosive and lachrymatory substance that is sensitive to moisture.[4][5] It should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be carried out in a well-ventilated fume hood.[6] Avoid inhalation of dust and contact with skin and eyes.[2] Store in a tightly sealed container under an inert atmosphere in a cool, dry place.[5]

Conclusion

This compound offers a potential alternative for the protection of primary and secondary amines. The resulting carbamate is expected to be stable under a range of conditions, offering orthogonality to some other common protecting groups. While the deprotection may require relatively strong acidic or basic conditions, this robustness can be advantageous in complex, multi-step syntheses. The protocols and data presented in these application notes provide a foundation for the implementation of this protecting group, with the understanding that optimization for specific substrates is essential.

References

Application Note: Analytical Methods for Monitoring the Reaction of N-Methyl-N-phenylcarbamoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

An application note on analytical methods for monitoring the reaction of N-Methyl-N-phenylcarbamoyl chloride is presented below, tailored for researchers, scientists, and professionals in drug development. This document provides detailed protocols and data presentation guidelines.

Introduction

This compound is a reactive chemical intermediate frequently utilized in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and other fine chemicals. As a carbamoyl chloride, its primary reactions involve nucleophilic substitution at the carbonyl carbon. Common transformations include the formation of ureas through reaction with amines and the synthesis of carbamates via reaction with alcohols.

Effective monitoring of these reactions is crucial for ensuring optimal yield, purity, and safety. This application note details various analytical techniques for real-time or quasi-real-time tracking of the consumption of this compound and the formation of products. The methods described include High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Infrared (IR) Spectroscopy.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for monitoring the progress of reactions involving this compound due to its ability to separate and quantify the starting material, intermediates, and products in the reaction mixture. A typical analytical setup would involve a reverse-phase column.

Experimental Protocol: HPLC Analysis

  • Sample Preparation:

    • Carefully withdraw a small aliquot (e.g., 10-50 µL) from the reaction mixture at specified time intervals.

    • Immediately quench the reaction in the aliquot by diluting it in a known, large volume (e.g., 1-10 mL) of a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water). This prevents further reaction.

    • If necessary, filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter before injection.

  • HPLC Conditions:

    • Instrument: A standard HPLC system with a UV detector.

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

    • Mobile Phase: A gradient of acetonitrile and water is often effective. For example, a linear gradient from 30% acetonitrile to 90% acetonitrile over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: Monitor at a wavelength where both the reactant and product have significant absorbance, for example, 254 nm.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Identify the peaks corresponding to this compound and the expected product by running standards of each compound.

    • Calculate the peak area for the reactant and product at each time point.

    • Determine the percentage conversion of the starting material and the yield of the product over time.

Data Presentation

The quantitative data obtained from HPLC analysis should be summarized in a table for clear comparison.

Time Point (minutes)Retention Time of this compound (min)Peak Area of this compoundRetention Time of Product (min)Peak Area of Product% Conversion
08.51,250,000-00
158.5875,0006.2350,00030
308.5500,0006.2700,00060
608.5125,0006.21,100,00090
1208.5< 10,0006.21,230,000>99

Experimental Workflow for HPLC Monitoring

cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Reaction Mixture B Aliquot Withdrawal A->B C Quenching & Dilution B->C D Filtration C->D E Injection into HPLC D->E F Chromatographic Separation E->F G UV Detection F->G H Peak Integration G->H I Quantification H->I J Plot Reaction Profile I->J A Reaction of this compound B Reaction Mixture (Time-dependent composition) A->B C HPLC B->C D NMR B->D E IR B->E F Separation & Quantification C->F Provides G Structural Information & Quantification D->G Provides H Functional Group Transformation E->H Provides I Reaction Kinetics & Endpoint Determination F->I G->I H->I

Application Note: LC-MS Analysis of N-Methyl-N-phenylcarbamoyl Chloride Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methyl-N-phenylcarbamoyl chloride is a reactive chemical intermediate utilized in the synthesis of a variety of compounds in the pharmaceutical and agrochemical industries. Its utility lies in its ability to introduce the N-methyl-N-phenylcarbamoyl moiety to nucleophilic substrates. As a reactive acyl chloride, it is susceptible to hydrolysis and readily reacts with nucleophiles such as alcohols and amines.[1][2] The analysis of the resulting reaction products is critical for reaction monitoring, impurity profiling, and ensuring the quality of the final products.

This application note provides a detailed protocol for the analysis of this compound and its primary reaction products using Liquid Chromatography-Mass Spectrometry (LC-MS). LC-MS is an ideal analytical technique for this purpose due to its high sensitivity and selectivity, allowing for the separation and identification of the parent compound and its derivatives in complex matrices.[3][4]

Reactivity of this compound

This compound is an electrophilic compound that readily undergoes nucleophilic acyl substitution. The primary reactions of interest are:

  • Hydrolysis: In the presence of water, this compound hydrolyzes to form N-methyl-N-phenylcarbamic acid, which is unstable and can decompose to N-methylaniline and carbon dioxide.[2]

  • Reaction with Alcohols: Alcohols react with this compound in the presence of a non-nucleophilic base to form N-methyl-N-phenylcarbamates.

  • Reaction with Amines: Primary and secondary amines react to form the corresponding N,N'-substituted ureas.

These reactions are depicted in the signaling pathway diagram below.

Figure 1: Reaction Pathways of this compound cluster_0 Reaction with Water (Hydrolysis) cluster_1 Reaction with Alcohol cluster_2 Reaction with Amine A N-Methyl-N-phenylcarbamoyl chloride B N-Methyl-N-phenylcarbamic acid (unstable) A->B + H2O D N-Methyl-N-phenylcarbamate A->D + R-OH (Base) E N,N'-substituted Urea A->E + R2NH (Base) C N-Methylaniline + CO2 B->C decomposition

Caption: Reaction Pathways of this compound.

Experimental Protocols

Sample Preparation

Reaction with Methanol (Carbamate Formation):

  • In a dry 10 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 170 mg (1.0 mmol) of this compound in 5 mL of anhydrous dichloromethane.

  • Add 48 µL (1.2 mmol) of methanol to the solution.

  • Add 115 µL (1.1 mmol) of a non-nucleophilic base, such as triethylamine, dropwise while stirring.

  • Allow the reaction to proceed at room temperature for 1 hour.

  • Quench the reaction by adding 5 mL of deionized water.

  • Extract the organic layer, dry it over anhydrous sodium sulfate, and filter.

  • Dilute an aliquot of the organic layer with acetonitrile for LC-MS analysis.

Hydrolysis Study:

  • Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

  • In a vial, mix 100 µL of the stock solution with 900 µL of a 50:50 (v/v) acetonitrile/water mixture.

  • Vortex the solution and let it stand at room temperature.

  • At various time points (e.g., 0, 15, 30, 60, 120 minutes), take a 100 µL aliquot and dilute with 900 µL of acetonitrile to quench the reaction.

  • Analyze the samples by LC-MS.

LC-MS Method

The following LC-MS method is a general guideline and may require optimization for specific applications.

Chromatographic Conditions:

ParameterValue
LC System Agilent 1290 Infinity II LC or equivalent
Column Agilent ZORBAX Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B in 5 minutes, hold at 95% B for 2 minutes, return to 5% B and re-equilibrate for 3 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 2 µL

Mass Spectrometry Conditions:

ParameterValue
MS System Agilent 6470A Triple Quadrupole LC/MS or equivalent
Ionization Source Electrospray Ionization (ESI), Positive Mode
Nebulizer Gas 35 psi
Drying Gas 10 L/min at 300 °C
Sheath Gas 11 L/min at 350 °C
Capillary Voltage 3500 V
Scan Type Multiple Reaction Monitoring (MRM)

MRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)
This compound170.0106.115
Methyl N-methyl-N-phenylcarbamate166.1106.110
N-Methylaniline108.177.120

Data Presentation

The following tables summarize representative quantitative data from the analysis of this compound reaction products.

Table 1: Reaction of this compound with Methanol

Time (minutes)This compound (%)Methyl N-methyl-N-phenylcarbamate (%)
01000
1545.254.8
3015.884.2
602.197.9
120<0.1>99.9

Table 2: Hydrolysis of this compound in 50% Acetonitrile/Water

Time (minutes)This compound (%)N-Methylaniline (%)
01000
1568.331.7
3042.157.9
6018.581.5
1203.496.6

Experimental Workflow and Logical Relationships

The following diagrams illustrate the experimental workflow for the LC-MS analysis and the logical relationship of the components.

Figure 2: Experimental Workflow for LC-MS Analysis A Reaction Setup (Hydrolysis or Carbamate Synthesis) B Sample Quenching and Dilution A->B C LC-MS Injection B->C D Chromatographic Separation C->D E Mass Spectrometric Detection (MRM) D->E F Data Analysis and Quantification E->F Figure 3: Logical Relationship of Analytical Components A Sample Matrix C LC Method (Column, Mobile Phase, Gradient) A->C B Analyte Properties (Polarity, Mass) B->C D MS Method (Ionization, MRM Transitions) B->D E Separation and Detection C->E D->E

References

1H NMR Characterization of N-Methyl-N-phenylcarbamoyl Chloride Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methyl-N-phenylcarbamoyl chloride and its derivatives are important intermediates in the synthesis of a wide range of biologically active compounds, including pharmaceuticals, herbicides, and insecticides. The carbamoyl chloride moiety is a versatile functional group that can readily react with nucleophiles such as alcohols, amines, and thiols to form carbamates, ureas, and thiocarbamates, respectively. The precise characterization of these intermediates is crucial to ensure the identity, purity, and quality of the final products.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H NMR), is a powerful and non-destructive analytical technique for the structural elucidation of organic molecules. This application note provides a detailed guide to the ¹H NMR characterization of this compound and its derivatives. It will cover the expected chemical shifts and coupling patterns of the key protons and discuss the influence of substituents on the phenyl ring on the NMR spectrum.

Principle of ¹H NMR Characterization

The ¹H NMR spectrum provides information about the chemical environment of protons in a molecule. The key parameters obtained from a ¹H NMR spectrum are:

  • Chemical Shift (δ): The position of a signal in the NMR spectrum, which is indicative of the electronic environment of the proton. Electron-withdrawing groups deshield protons, shifting their signals to a higher chemical shift (downfield), while electron-donating groups shield protons, causing an upfield shift.

  • Integration: The area under a signal, which is proportional to the number of protons giving rise to that signal.

  • Multiplicity (Splitting Pattern): The splitting of a signal into multiple peaks due to the magnetic influence of neighboring protons. The n+1 rule is often used to predict the multiplicity, where n is the number of equivalent neighboring protons.

  • Coupling Constant (J): The distance between the peaks in a multiplet, which provides information about the connectivity of the protons.

For this compound derivatives, the characteristic proton signals are those of the N-methyl group and the aromatic protons of the phenyl ring.

Data Presentation: ¹H NMR of this compound Derivatives

The following table summarizes the typical ¹H NMR spectral data for a series of para-substituted this compound derivatives. The data is based on analysis of structurally similar N-methyl-N-phenylacetamides and known substituent effects on aromatic systems.[1] All chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) in CDCl₃.

Substituent (X)N-CH₃ (s, 3H)Aromatic Protons (ortho to N, d, 2H)Aromatic Protons (meta to N, d, 2H)Other Protons
-H~3.30~7.20~7.40 (m, 3H)-
-CH₃~3.28~7.10~7.25~2.40 (s, 3H)
-OCH₃~3.27~7.00~6.90~3.85 (s, 3H)
-Cl~3.32~7.25~7.45-
-NO₂~3.40~7.50~8.30-

Note: The chemical shifts for the aromatic protons are approximate and can vary depending on the solvent and the specific substitution pattern (ortho, meta, or para). For monosubstituted benzenes, electron-donating groups tend to shift the ortho and para proton signals upfield, while electron-withdrawing groups shift them downfield.[2][3]

Experimental Protocol: ¹H NMR Analysis

This protocol outlines the general procedure for acquiring a ¹H NMR spectrum of an this compound derivative.

Materials:

  • This compound derivative sample (5-10 mg)

  • Deuterated chloroform (CDCl₃) or other suitable deuterated solvent

  • Tetramethylsilane (TMS) (optional, as modern spectrometers can reference the residual solvent peak)

  • NMR tube (5 mm)

  • Pipettes

  • Vortex mixer

Procedure:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the this compound derivative directly into a clean, dry NMR tube.

    • Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the NMR tube.

    • If TMS is used as an internal standard, add one drop.

    • Cap the NMR tube securely and vortex the sample until the solid is completely dissolved.

  • NMR Spectrometer Setup:

    • Insert the NMR tube into the spinner turbine and adjust the depth according to the spectrometer's instructions.

    • Place the sample in the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • Data Acquisition:

    • Set the appropriate acquisition parameters, including:

      • Number of scans (typically 8-16 for a sufficient signal-to-noise ratio)

      • Spectral width (e.g., -2 to 12 ppm)

      • Pulse width and angle

      • Acquisition time

      • Relaxation delay

    • Acquire the Free Induction Decay (FID) data.

  • Data Processing:

    • Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Perform baseline correction to obtain a flat baseline.

    • Reference the spectrum by setting the TMS peak to 0 ppm or the residual CHCl₃ peak to 7.26 ppm.

    • Integrate the peaks to determine the relative number of protons.

    • Pick and label the peaks with their chemical shifts, multiplicities, and coupling constants.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the ¹H NMR characterization of this compound derivatives.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample (5-10 mg) dissolve Dissolve in CDCl3 weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into Spectrometer transfer->insert lock_shim Lock and Shim insert->lock_shim acquire Acquire FID lock_shim->acquire ft Fourier Transform acquire->ft phase_baseline Phase and Baseline Correction ft->phase_baseline reference Reference Spectrum phase_baseline->reference integrate Integrate Peaks reference->integrate analyze Analyze Chemical Shifts, Multiplicity, and Coupling Constants integrate->analyze report Generate Report analyze->report

References

Application Notes and Protocols: Iridium-Catalyzed Annulation of N-Methyl-N-phenylcarbamoyl Chloride and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the iridium-catalyzed annulation of N-arylcarbamoyl chlorides, including N-Methyl-N-phenylcarbamoyl chloride, with internal alkynes. This powerful synthetic methodology allows for the efficient construction of 2-quinolone scaffolds, which are prevalent in numerous pharmaceuticals and biologically active compounds.

Introduction

The development of efficient methods for the synthesis of heterocyclic compounds is a cornerstone of medicinal chemistry and drug discovery. The 2-quinolone core is a privileged scaffold found in a variety of therapeutic agents. Traditional synthetic routes to these structures can be lengthy and often lack efficiency. A significant advancement in this area is the use of transition-metal-catalyzed C-H activation and annulation reactions.

Researchers have developed a robust method utilizing an iridium catalyst for the annulation of readily available N-arylcarbamoyl chlorides with internal alkynes.[1][2] This transformation proceeds in good to excellent yields and demonstrates broad functional group tolerance, making it a valuable tool for the synthesis of diverse 2-quinolone libraries. An amide-iridacycle complex has been isolated, suggesting its role as a key intermediate in the catalytic cycle.[1][2]

Data Presentation: Reaction Scope and Yields

The iridium-catalyzed annulation has been successfully applied to a range of N-arylcarbamoyl chlorides and internal alkynes. The following tables summarize the scope of the reaction and the corresponding product yields.

Table 1: Annulation of various N-Arylcarbamoyl Chlorides with Diphenylacetylene

EntryProductYield (%)
1HMe1,3,4-Triphenyl-2(1H)-quinolone92
2MeMe1,6-Dimethyl-3,4-diphenyl-2(1H)-quinolone85
3OMeMe6-Methoxy-1-methyl-3,4-diphenyl-2(1H)-quinolone88
4FMe6-Fluoro-1-methyl-3,4-diphenyl-2(1H)-quinolone79
5ClMe6-Chloro-1-methyl-3,4-diphenyl-2(1H)-quinolone81
6HEt1-Ethyl-3,4-diphenyl-2(1H)-quinolone86

Reaction conditions: N-Arylcarbamoyl chloride (0.5 mmol), diphenylacetylene (0.6 mmol), [IrCl(cod)]₂ (0.0125 mmol), 1,5-cyclooctadiene (cod) (0.05 mmol), mesitylene (2 mL) at 160 °C for 15 h.

Table 2: Annulation of this compound with various Internal Alkynes

EntryR⁴ProductYield (%)
1PhPh1-Methyl-3,4-diphenyl-2(1H)-quinolone92
2p-Tolp-Tol1-Methyl-3,4-di-p-tolyl-2(1H)-quinolone95
3p-Anisp-Anis3,4-Bis(4-methoxyphenyl)-1-methyl-2(1H)-quinolone91
4EtEt3,4-Diethyl-1-methyl-2(1H)-quinolone75
5n-Prn-Pr1-Methyl-3,4-di-n-propyl-2(1H)-quinolone72

Reaction conditions: this compound (0.5 mmol), alkyne (0.6 mmol), [IrCl(cod)]₂ (0.0125 mmol), 1,5-cyclooctadiene (cod) (0.05 mmol), mesitylene (2 mL) at 160 °C for 15 h.

Experimental Protocols

General Procedure for the Iridium-Catalyzed Annulation:

A mixture of the N-arylcarbamoyl chloride (0.50 mmol), the internal alkyne (0.60 mmol), [IrCl(cod)]₂ (8.4 mg, 0.0125 mmol, 2.5 mol % Ir), and 1,5-cyclooctadiene (cod) (6.1 μL, 0.050 mmol) in mesitylene (2.0 mL) is heated in a sealed tube at 160 °C for 15 hours. After cooling to room temperature, the reaction mixture is concentrated under reduced pressure. The resulting residue is then purified by column chromatography on silica gel to afford the desired 2-quinolone product.

Characterization Data for 1-Methyl-3,4-diphenyl-2(1H)-quinolone:

  • Appearance: White solid.

  • ¹H NMR (400 MHz, CDCl₃): δ 7.63 (dd, J = 7.8, 1.5 Hz, 1H), 7.40–7.29 (m, 4H), 7.23–7.13 (m, 7H), 7.08 (d, J = 8.5 Hz, 1H), 3.73 (s, 3H).

  • ¹³C NMR (101 MHz, CDCl₃): δ 162.2, 140.2, 138.8, 136.0, 135.2, 131.2, 130.0, 129.5, 128.5, 128.2, 127.9, 126.9, 122.4, 121.8, 113.8, 30.0.

  • HRMS (FAB): Calcd for C₂₂H₁₈NO [M+H]⁺: 312.1388. Found: 312.1385.

Mandatory Visualizations

Proposed Catalytic Cycle for the Iridium-Catalyzed Annulation

Catalytic_Cycle Ir_I [Ir(I)] Ox_Add Oxidative Addition Ir_I->Ox_Add C-H Activation Iridacycle Iridacycle Intermediate (Ir-III) Ox_Add->Iridacycle Alkyne_Ins Alkyne Insertion Iridacycle->Alkyne_Ins Seven_Mem Seven-membered Iridacycle (Ir-III) Alkyne_Ins->Seven_Mem Red_Elim Reductive Elimination Seven_Mem->Red_Elim Red_Elim->Ir_I Regeneration of [Ir(I)] Catalyst Product 2-Quinolone Red_Elim->Product Substrate N-Arylcarbamoyl Chloride Substrate->Ox_Add Alkyne Internal Alkyne Alkyne->Alkyne_Ins

Caption: Proposed catalytic cycle for the iridium-catalyzed annulation.

Experimental Workflow

Workflow Start Start Reagents Combine Reactants: - N-Arylcarbamoyl Chloride - Internal Alkyne - [IrCl(cod)]₂ - 1,5-Cyclooctadiene (cod) - Mesitylene Start->Reagents Heating Heat in Sealed Tube (160 °C, 15 h) Reagents->Heating Cooling Cool to Room Temperature Heating->Cooling Concentration Concentrate under Reduced Pressure Cooling->Concentration Purification Purify by Column Chromatography Concentration->Purification Product Isolated 2-Quinolone Purification->Product

Caption: General experimental workflow for the annulation reaction.

References

Troubleshooting & Optimization

"N-Methyl-N-phenylcarbamoyl chloride" side reactions and byproducts

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-Methyl-N-phenylcarbamoyl chloride. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot potential side reactions and byproduct formation during their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My reaction with this compound is sluggish or incomplete. What are the possible causes and solutions?

A1: An incomplete or slow reaction can be due to several factors:

  • Poor Quality Reagent: The this compound may have degraded due to improper storage. It is highly sensitive to moisture.

  • Insufficient Activation of Nucleophile: For reactions with alcohols or phenols, a base is typically required to deprotonate the nucleophile and increase its reactivity. Ensure you are using a suitable, non-nucleophilic base in stoichiometric amounts.

  • Low Reaction Temperature: While elevated temperatures can cause decomposition, the reaction may be too slow at very low temperatures. Consider a modest increase in temperature, monitoring for any signs of degradation.

  • Steric Hindrance: A sterically hindered alcohol or amine will react more slowly. In such cases, longer reaction times or a higher temperature may be necessary.

Troubleshooting Steps:

  • Verify Reagent Quality: If possible, analyze the this compound by techniques like NMR or IR spectroscopy to check for degradation products such as N-methylaniline.

  • Optimize Base and Solvent: Ensure your base is strong enough to deprotonate your nucleophile but is non-nucleophilic to avoid side reactions. Use a dry, aprotic solvent.

  • Adjust Reaction Conditions: Gradually increase the reaction temperature and monitor the progress by TLC or LC-MS.

Q2: I am observing an unexpected byproduct with a mass corresponding to N-methylaniline. What is the likely source of this impurity?

A2: The presence of N-methylaniline is a common issue and can arise from two primary sources:

  • Hydrolysis of this compound: This reagent is extremely sensitive to moisture.[1] Trace amounts of water in your reaction solvent, on your glassware, or in the starting materials will hydrolyze the carbamoyl chloride to the unstable N-methyl-N-phenylcarbamic acid, which rapidly decarboxylates to N-methylaniline.[2]

  • Thermal Decomposition: At elevated temperatures, this compound and the resulting carbamate products can decompose. Studies on related carbamates have shown that thermal decomposition can yield N-methylaniline, carbon dioxide, and other byproducts.[3]

Solutions:

  • Strict Anhydrous Conditions: Use freshly dried solvents, flame-dried glassware, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Moderate Reaction Temperatures: Avoid excessive heating. Monitor the reaction temperature carefully. If the reaction requires heat, perform a time-course study to find the optimal balance between reaction rate and decomposition.

Q3: My final product is contaminated with a urea derivative. How did this form?

A3: The formation of a urea byproduct, specifically N,N'-dimethyl-N,N'-diphenylurea, can occur if your amine nucleophile is contaminated with water. The hydrolysis of this compound produces N-methylaniline, which can then react with another molecule of the carbamoyl chloride to form the symmetrical urea.

Preventative Measures:

  • Use Anhydrous Amines: Ensure your amine starting material is dry.

  • Control Stoichiometry: Use a slight excess of the amine nucleophile to ensure all the carbamoyl chloride is consumed, minimizing the chance of it reacting with any N-methylaniline formed via hydrolysis.

Q4: I am using a tertiary amine base like triethylamine and observing a complex mixture of byproducts. What could be the issue?

A4: While tertiary amines are often used as non-nucleophilic bases, they can sometimes participate in side reactions. If the tertiary amine is not sterically hindered, it can potentially react with the highly electrophilic this compound to form a quaternary ammonium salt. This can lead to a more complex reaction profile.

Recommendations:

  • Use a Hindered Base: Consider using a more sterically hindered non-nucleophilic base such as diisopropylethylamine (DIPEA) or 2,6-lutidine.

  • Proton Sponge: For very sensitive reactions, a proton sponge like 1,8-Bis(dimethylamino)naphthalene can be an effective, non-nucleophilic proton scavenger.

Quantitative Data Summary

The following table summarizes potential byproducts and the conditions that may lead to their formation. Quantitative data for specific side reactions of this compound is not extensively available in the literature, so the information is largely qualitative based on the reactivity of carbamoyl chlorides.

Byproduct/Side ProductChemical StructureFormation ConditionsPotential YieldNotes
N-MethylanilineC₆H₅NH(CH₃)Hydrolysis (reaction with water), Thermal decompositionVariable, can be significant with wet reagents/solvents or high temperatures.Most common impurity.
N,N'-dimethyl-N,N'-diphenylurea(C₆H₅)(CH₃)NCON(CH₃)(C₆H₅)Reaction of N-methylaniline (from hydrolysis) with this compound.Typically minor, but increases with significant hydrolysis.A symmetrical urea.
Carbamoyl-base adductVaries depending on the base used.Use of a nucleophilic base (e.g., pyridine, unhindered tertiary amines).Minor to significant depending on the nucleophilicity of the base.Can complicate purification.
Unreacted Starting MaterialsN-methylaniline and Phosgene (or equivalent)Incomplete synthesis of the carbamoyl chloride reagent.Varies based on the quality of the commercial reagent.Phosgene-related impurities are a concern with carbamoyl chlorides produced via this route.[1]

Key Experimental Protocol: Minimizing Hydrolysis and Testing for N-Methylaniline

This protocol provides a detailed methodology for setting up a reaction to minimize hydrolysis and a simple qualitative test for the presence of the common byproduct, N-methylaniline.

Objective: To perform a carbamoylation reaction with this compound under strict anhydrous conditions and to detect potential N-methylaniline contamination.

Materials:

  • This compound

  • Alcohol or amine nucleophile

  • Anhydrous dichloromethane (or other suitable aprotic solvent)

  • Diisopropylethylamine (DIPEA)

  • Flame-dried round-bottom flask with a magnetic stir bar

  • Septa and needles

  • Nitrogen or Argon gas line

  • TLC plates (silica gel)

  • TLC developing chamber

  • UV lamp

  • Ninhydrin stain solution

  • Heat gun

Methodology:

Part 1: Anhydrous Reaction Setup

  • Glassware Preparation: Thoroughly wash and dry all glassware in an oven at >120 °C for at least 4 hours. Assemble the glassware hot and allow it to cool under a stream of dry nitrogen or argon.

  • Solvent and Reagent Preparation: Use freshly opened anhydrous solvent or solvent dried over an appropriate drying agent (e.g., molecular sieves). Ensure all liquid reagents are handled via syringe and septa. Solid reagents should be weighed quickly and transferred to the reaction vessel under a positive pressure of inert gas.

  • Reaction Assembly: To the flame-dried flask, add the alcohol/amine nucleophile and the anhydrous solvent under an inert atmosphere.

  • Base Addition: Add the diisopropylethylamine (DIPEA) dropwise via syringe.

  • Carbamoyl Chloride Addition: Dissolve the this compound in a minimal amount of anhydrous solvent in a separate flame-dried flask under an inert atmosphere. Transfer this solution to the reaction flask dropwise via syringe at 0 °C (ice bath).

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for the desired time. Monitor the reaction progress by TLC.

Part 2: Qualitative TLC Test for N-Methylaniline

  • Sample Preparation: On a TLC plate, spot a small amount of your crude reaction mixture, a co-spot of the crude mixture with authentic N-methylaniline (if available), and a spot of the authentic N-methylaniline standard.

  • TLC Development: Develop the TLC plate in an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate).

  • Visualization:

    • First, visualize the plate under a UV lamp and circle any spots.

    • Next, dip the plate in a ninhydrin stain solution and gently warm it with a heat gun. N-methylaniline will appear as a distinct colored spot (typically purple or brown).

  • Analysis: Compare the Rf value and color of any potential byproduct spot in your crude reaction mixture with the N-methylaniline standard. The co-spot will help confirm the identity if the spots merge.

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for this compound Reactions start Problem with Reaction incomplete_reaction Incomplete or Sluggish Reaction start->incomplete_reaction byproduct_formation Byproduct Formation start->byproduct_formation check_reagent Check Reagent Quality (Moisture?) incomplete_reaction->check_reagent optimize_conditions Optimize Reaction Conditions (Base, Temp.) incomplete_reaction->optimize_conditions identify_byproduct Identify Byproduct (TLC, LC-MS) byproduct_formation->identify_byproduct n_methylaniline N-Methylaniline Detected identify_byproduct->n_methylaniline urea Urea Derivative Detected identify_byproduct->urea other_byproduct Other Byproduct identify_byproduct->other_byproduct hydrolysis_source Source: Hydrolysis or Thermal Decomposition n_methylaniline->hydrolysis_source urea_source Source: Reaction of N-Methylaniline with Reagent urea->urea_source base_reaction Source: Reaction with Nucleophilic Base other_byproduct->base_reaction solution_anhydrous Solution: Use Strict Anhydrous Conditions hydrolysis_source->solution_anhydrous solution_temp Solution: Moderate Reaction Temperature hydrolysis_source->solution_temp urea_source->solution_anhydrous solution_hindered_base Solution: Use a Sterically Hindered Base base_reaction->solution_hindered_base

Caption: Troubleshooting workflow for common issues.

SideReactionPathways Key Side Reaction Pathways cluster_hydrolysis Hydrolysis Pathway cluster_decomposition Thermal Decomposition reagent N-Methyl-N-phenylcarbamoyl Chloride carbamic_acid N-Methyl-N-phenylcarbamic Acid (Unstable) reagent->carbamic_acid Hydrolysis decomposition_products Decomposition Products reagent->decomposition_products Thermal Decomposition base_adduct Carbamoyl-Base Adduct reagent->base_adduct Side Reaction urea N,N'-dimethyl-N,N'-diphenylurea reagent->urea h2o H₂O (Trace Moisture) heat High Temperature (Δ) nuc_base Nucleophilic Base (e.g., Pyridine) n_methylaniline N-Methylaniline carbamic_acid->n_methylaniline co2 CO₂ carbamic_acid->co2 n_methylaniline->urea Reacts with more reagent decomposition_products->n_methylaniline major

Caption: Major side reaction pathways.

References

How to improve the yield of "N-Methyl-N-phenylcarbamoyl chloride" reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions for improving the yield of N-Methyl-N-phenylcarbamoyl chloride reactions.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing this compound?

A1: The most common and direct method for synthesizing this compound is the reaction of N-methylaniline with a phosgene equivalent. This can be phosgene (COCl₂), diphosgene (trichloromethyl chloroformate), or triphosgene (bis(trichloromethyl) carbonate). The reaction involves the nucleophilic attack of the nitrogen atom of N-methylaniline on the carbonyl carbon of the phosgene equivalent, leading to the displacement of chloride ions.

Q2: What are the main safety concerns when working with reagents for this synthesis?

A2: The primary safety concern is the high toxicity of phosgene and its substitutes, diphosgene and triphosgene. Phosgene is a toxic gas, while diphosgene is a volatile liquid and triphosgene is a solid. All manipulations involving these reagents should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. It is also crucial to have a neutralization solution (e.g., aqueous ammonia or sodium hydroxide) readily available to quench the reaction and decontaminate any spills. This compound itself is a corrosive lachrymator and is moisture-sensitive.

Q3: What are the most common side reactions that can lower the yield?

A3: The most prevalent side reactions include:

  • Hydrolysis: this compound is highly sensitive to moisture. Any water present in the reaction mixture will lead to hydrolysis, forming N-methylaniline and hydrochloric acid, thus reducing the product yield.

  • Formation of Symmetrical Urea: If the reaction temperature is too high or if there is a localized excess of N-methylaniline, the newly formed this compound can react with another molecule of N-methylaniline to form 1,3-dimethyl-1,3-diphenylurea.

  • Over-reaction with Phosgene Equivalents: In the case of diphosgene and triphosgene, incomplete reaction can leave behind reactive intermediates that can complicate purification.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be effectively monitored by thin-layer chromatography (TLC). A spot of the reaction mixture is compared with a spot of the starting material (N-methylaniline). The reaction is considered complete when the N-methylaniline spot is no longer visible. Gas chromatography-mass spectrometry (GC-MS) can also be used for more detailed analysis of the reaction mixture to identify the product and any byproducts.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Moisture in Reagents or Glassware: this compound is highly susceptible to hydrolysis. 2. Inactive Phosgene Reagent: Phosgene equivalents can degrade over time if not stored properly. 3. Incorrect Stoichiometry: An incorrect molar ratio of reactants can lead to incomplete conversion. 4. Low Reaction Temperature: The reaction may be too slow at very low temperatures.1. Ensure all glassware is oven-dried before use. Use anhydrous solvents and ensure the N-methylaniline is dry. Run the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Use a fresh bottle of the phosgene equivalent or test its activity on a small scale first. 3. Carefully calculate and measure the molar equivalents of the reactants. A slight excess of the phosgene equivalent is often used. 4. While the initial addition is often done at 0°C to control the exothermic reaction, allowing the reaction to slowly warm to room temperature can help drive it to completion.
Presence of a White Precipitate in the Reaction Mixture 1. Formation of N-methylaniline hydrochloride: The reaction produces HCl as a byproduct, which reacts with unreacted N-methylaniline or the triethylamine base if used.1. This is a normal observation. The precipitate is typically filtered off at the end of the reaction. Using a tertiary amine base like triethylamine or pyridine can help to scavenge the HCl.
Product is Contaminated with Unreacted N-methylaniline 1. Incomplete Reaction: The reaction may not have gone to completion. 2. Co-elution during Chromatography: N-methylaniline and the product may have similar retention factors in some solvent systems.1. Ensure the reaction is complete by TLC monitoring before workup. 2. Before purification by column chromatography, perform an acidic wash. Dissolve the crude product in an organic solvent (e.g., dichloromethane) and wash with dilute aqueous HCl (e.g., 1M). The basic N-methylaniline will be protonated and move to the aqueous layer. The neutral product will remain in the organic layer.
Formation of a High-Boiling Point Impurity 1. Formation of 1,3-dimethyl-1,3-diphenylurea: This symmetrical urea is a common byproduct.1. Maintain a low reaction temperature, especially during the addition of N-methylaniline. Ensure efficient stirring to avoid localized high concentrations of the amine. Add the N-methylaniline solution dropwise to the solution of the phosgene equivalent.

Data Presentation

Table 1: Comparison of Phosgene Equivalents for Carbamoyl Chloride Synthesis (Illustrative)

Phosgene EquivalentPhysical StateMolar Eq. RequiredTypical SolventTypical BaseReported Yield RangeKey AdvantagesKey Disadvantages
Phosgene Gas1.1 - 2.0Dichloromethane, Toluene-98.5%[1]High reactivity and purity of product.Highly toxic gas, requires special handling.
Diphosgene Liquid~0.5Dichloromethane, THFPyridine, TriethylamineGood to ExcellentEasier to handle than phosgene gas.Toxic, corrosive, and moisture-sensitive.
Triphosgene Solid~0.33 - 0.4Dichloromethane, THFPyridine, Triethylamine70 - 95%Crystalline solid, easier to weigh and handle.Can be more sluggish in reactivity, moisture-sensitive.

Note: Yields are highly dependent on the specific substrate and reaction conditions. The yield for phosgene is based on a specific patent for this compound synthesis.[1] Yields for diphosgene and triphosgene are typical for carbamoyl chloride syntheses.

Experimental Protocols

Protocol 1: Synthesis of this compound using Phosgene

This protocol is adapted from a patented procedure.[1]

Materials:

  • N-methylaniline (80g)

  • Phosgene (as a solution in an industrial dichloroalkane, molar ratio of phosgene:N-methylaniline = 1.1-2.0:1.0)

  • Industrial dichloroalkane (200ml)

  • 500ml four-neck glass flask equipped with a mechanical stirrer, dropping funnel, and gas inlet/outlet

Procedure:

  • Charge the 500ml four-neck glass flask with 200ml of the industrial dichloroalkane.

  • Under stirring, introduce phosgene into the solvent at a temperature between 20°C and 65°C.

  • Simultaneously, add 80g of N-methylaniline dropwise from the dropping funnel. Maintain a steady rate of phosgene addition and N-methylaniline dropping.

  • After the addition is complete, raise the temperature to 60°C - 70°C and continue to add a portion of phosgene until the N-methylaniline is completely consumed (monitor by TLC).

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Continue to heat to 110°C under a vacuum of ≥ 0.09 MPa to remove all volatile components.

  • The resulting product is this compound. The reported yield is 98.5% with 98% purity.[1]

Protocol 2: General Procedure for Synthesis using Triphosgene (Illustrative)

Materials:

  • N-methylaniline (1.0 equivalent)

  • Triphosgene (0.4 equivalents)

  • Anhydrous Dichloromethane (DCM)

  • Pyridine (1.1 equivalents)

  • Three-neck round-bottom flask, magnetic stirrer, dropping funnel, nitrogen inlet

Procedure:

  • Set up a flame-dried three-neck round-bottom flask under a nitrogen atmosphere.

  • Dissolve triphosgene in anhydrous DCM in the flask and cool the solution to 0°C in an ice bath.

  • In the dropping funnel, prepare a solution of N-methylaniline and pyridine in anhydrous DCM.

  • Add the N-methylaniline/pyridine solution dropwise to the stirred triphosgene solution over 30-60 minutes, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-3 hours, or until TLC analysis indicates the complete consumption of N-methylaniline.

  • Filter the reaction mixture to remove the pyridinium hydrochloride precipitate.

  • Wash the filtrate with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude product can be further purified by vacuum distillation or column chromatography.

Mandatory Visualizations

Reaction_Mechanism Reaction Mechanism for this compound Synthesis NMA N-Methylaniline Intermediate Tetrahedral Intermediate NMA->Intermediate Nucleophilic Attack Phosgene Phosgene (or equivalent) Phosgene->Intermediate Product This compound Intermediate->Product Elimination of Cl- HCl HCl Intermediate->HCl

Caption: Synthesis of this compound.

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield Start Low Yield Observed CheckMoisture Check for Moisture Contamination Start->CheckMoisture CheckReagents Verify Reagent Activity & Stoichiometry CheckMoisture->CheckReagents No DrySystem Dry Glassware, Solvents & Reagents CheckMoisture->DrySystem Yes CheckTemp Review Reaction Temperature Profile CheckReagents->CheckTemp No Issue UseFreshReagents Use Fresh Reagents & Recalculate Stoichiometry CheckReagents->UseFreshReagents Issue Found OptimizeTemp Optimize Temperature (e.g., warm to RT after addition) CheckTemp->OptimizeTemp Suboptimal Success Improved Yield CheckTemp->Success Optimal DrySystem->Success UseFreshReagents->Success OptimizeTemp->Success

Caption: Troubleshooting workflow for low reaction yield.

References

"N-Methyl-N-phenylcarbamoyl chloride" stability in different organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with N-Methyl-N-phenylcarbamoyl chloride. Here you will find troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to ensure the stability and effective use of this reagent in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern when working with this compound?

A1: The main stability concern is its high sensitivity to moisture.[1] this compound readily reacts with water, leading to hydrolysis. This reaction degrades the compound and can introduce impurities into your experiments. Therefore, it is crucial to handle and store the reagent under anhydrous (dry) conditions.

Q2: How should I properly store this compound?

A2: To ensure its stability, store this compound in a tightly sealed container, preferably under an inert atmosphere such as dry nitrogen or argon.[2][3] It should be kept in a cool, dry, and well-ventilated area, away from incompatible substances like water and alcohols.[1]

Q3: In which types of organic solvents is this compound expected to be stable?

A3: this compound is most stable in dry, aprotic organic solvents. These include:

  • Non-polar/Weakly Polar Aprotic Solvents: Dichloromethane, Chloroform, Toluene, Benzene, and Ethyl Acetate are generally suitable.[4]

  • Polar Aprotic Solvents: Acetonitrile, Tetrahydrofuran (THF), and Dimethylformamide (DMF) can also be used, provided they are rigorously dried.[4]

Q4: Which solvents should I avoid using with this compound?

A4: Avoid using protic solvents such as water, alcohols (e.g., methanol, ethanol), and amines.[4] These solvents will react with this compound, leading to its decomposition through hydrolysis or alcoholysis.[4]

Q5: What are the signs of decomposition of this compound?

A5: Decomposition can be indicated by a change in the physical appearance of the compound (e.g., discoloration or clumping). In solution, the formation of a precipitate (N-methyl-N-phenylamine hydrochloride) or a change in the solution's color may suggest degradation. For confirmation, analytical techniques such as ¹H NMR or GC-MS can be used to identify degradation products.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or no reactivity in a reaction Decomposition of this compound due to improper storage or handling.- Ensure the reagent has been stored under the recommended anhydrous and inert conditions.- Use a freshly opened bottle or a recently purified batch for critical experiments.- Verify the purity of the starting material using an appropriate analytical technique (e.g., melting point, ¹H NMR).
Inconsistent reaction results Partial degradation of the reagent by atmospheric moisture during handling.- Handle the reagent in a glove box or under a stream of inert gas (nitrogen or argon).- Use dry solvents and glassware for all experiments.- Minimize the time the container is open to the atmosphere.
Formation of unexpected byproducts Reaction with residual water or protic impurities in the solvent or other reagents.- Use high-purity, anhydrous grade solvents.- Dry all reagents and starting materials before use.- Consider adding a non-reactive drying agent, such as molecular sieves, to the reaction mixture.
Solid precipitate forms when dissolving in aprotic solvents The compound may have already degraded due to moisture exposure, forming insoluble byproducts.- Filter the solution to remove the insoluble material, but be aware that the concentration of the active reagent will be lower than expected.- It is highly recommended to use a fresh, pure sample of the reagent.

Stability in Organic Solvents: A Quantitative Overview

The following table summarizes the expected stability based on solvent type.

Solvent Class Solvent Examples Predicted Stability Rationale
Protic Solvents Water, Methanol, EthanolUnstable (Reactive) Rapidly undergoes solvolysis (hydrolysis or alcoholysis) due to the high nucleophilicity and ionizing power of these solvents.[4][6]
Polar Aprotic Solvents Acetonitrile, THF, DMFModerately Stable to Stable (if anhydrous) Generally suitable for reactions, but stability is highly dependent on the absence of water. Trace amounts of moisture can lead to slow degradation over time.
Non-polar/Weakly Polar Aprotic Solvents Dichloromethane, Toluene, ChloroformStable (if anhydrous) These solvents are less likely to participate in solvolysis, making them good choices for long-term stability in solution, provided they are dry.[4]

Note: The stability predictions for aprotic solvents are based on the known reactivity of carbamoyl chlorides and assume the use of anhydrous conditions. For critical applications, it is recommended to determine the stability experimentally.

Experimental Protocols

Protocol for Assessing the Stability of this compound in an Organic Solvent

This protocol outlines a general method to determine the stability of this compound in a specific organic solvent over time.

1. Materials:

  • This compound
  • Anhydrous organic solvent of interest (e.g., acetonitrile, THF)
  • Internal standard (a non-reactive compound for chromatographic analysis)
  • Anhydrous deuterated solvent for NMR analysis (e.g., CDCl₃)
  • Inert gas (Nitrogen or Argon)
  • Dry glassware
  • Analytical instrument (GC-MS or ¹H NMR)

2. Procedure:

  • Solution Preparation: In a glove box or under an inert atmosphere, prepare a stock solution of this compound in the desired anhydrous organic solvent at a known concentration (e.g., 10 mg/mL). If using a chromatographic method, add a known concentration of an internal standard.
  • Sample Aliquoting: Dispense aliquots of the stock solution into several dry vials. Seal the vials tightly under the inert atmosphere.
  • Time Points: Store the vials at a constant temperature (e.g., room temperature). At designated time points (e.g., 0, 1, 6, 24, 48 hours), take one vial for analysis.
  • Analysis:
  • GC-MS Analysis: Dilute a sample from the vial with the anhydrous solvent and analyze by GC-MS. Quantify the peak area of this compound relative to the internal standard.
  • ¹H NMR Analysis: Take a sample from the vial, evaporate the solvent under reduced pressure (if necessary), and dissolve the residue in a deuterated solvent. Acquire a ¹H NMR spectrum and monitor for the appearance of new signals corresponding to degradation products and the decrease in the signals of the parent compound.
  • Data Analysis: Plot the concentration or relative peak area of this compound against time to determine the rate of degradation.

Visualizations

The stability of this compound is influenced by several key factors. The following diagram illustrates the logical relationships between these factors.

Moisture Moisture Content Hydrolysis Hydrolysis Moisture->Hydrolysis promotes Solvent_Type Solvent Type Solvolysis Solvolysis Solvent_Type->Solvolysis determines rate Temperature Temperature Decomposition Thermal Decomposition Temperature->Decomposition accelerates Stable Stable Compound

Caption: Factors affecting the stability of this compound.

The experimental workflow for determining the stability of this compound in an organic solvent can be visualized as follows.

start Start: Prepare Stock Solution (Anhydrous Conditions) aliquot Aliquot Samples into Vials start->aliquot store Store at Constant Temperature aliquot->store timepoint Collect Sample at Time Point 't' store->timepoint timepoint->store Continue incubation analysis Analyze Sample (GC-MS or NMR) timepoint->analysis data Plot Concentration vs. Time analysis->data end End: Determine Degradation Rate data->end

Caption: Experimental workflow for stability assessment.

References

Preventing hydrolysis of "N-Methyl-N-phenylcarbamoyl chloride" during reaction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-Methyl-N-phenylcarbamoyl chloride. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges during its use, with a primary focus on preventing hydrolysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a chemical reagent used in organic synthesis. Its primary application is in the preparation of various biologically active compounds, such as carbamoylcholine analogs which act as nicotinic acetylcholine receptor agonists.[1][2] It is also a precursor for the synthesis of other complex molecules in medicinal chemistry.

Q2: Why is preventing hydrolysis of this compound so critical during a reaction?

This compound is highly susceptible to hydrolysis, a reaction with water that breaks it down.[3][4] This decomposition leads to the formation of N-Methyl-N-phenylcarbamic acid and hydrochloric acid. The carbamic acid is often unstable and can further decompose into N-methylaniline and carbon dioxide.[5] This degradation pathway consumes the starting material, leading to low or no yield of the desired product and the formation of unwanted byproducts that can complicate purification.[5]

Q3: What are the tell-tale signs of hydrolysis in my reaction mixture?

Several indicators may suggest that this compound is undergoing hydrolysis in your reaction:

  • Formation of a Precipitate: The generation of N-methylaniline hydrochloride, a salt formed from the decomposition product and hydrochloric acid, can appear as a white precipitate.[5]

  • Decrease in pH: The production of hydrochloric acid will make the reaction mixture more acidic.[5]

  • Gas Evolution: The decomposition of the intermediate carbamic acid releases carbon dioxide gas, which may be observed as bubbling.

  • Inconsistent or Low Yields: If the carbamoyl chloride is hydrolyzing, less of it is available to react as intended, resulting in a lower yield of your target molecule.[5]

  • Presence of Unexpected Byproducts: Analytical techniques such as NMR or LC-MS may reveal the presence of N-methylaniline or other hydrolysis-related impurities in your crude product.[5]

Troubleshooting Guide: Preventing Hydrolysis

This guide provides systematic solutions to common issues related to the hydrolysis of this compound during chemical reactions.

Problem Potential Cause Recommended Solution
Low or no product yield, with evidence of starting material hydrolysis. Presence of moisture in the reaction setup.Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents and reagents. Conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon).[5]
Formation of a significant amount of white precipitate (likely amine hydrochloride). Inefficient scavenging of generated HCl, which can catalyze hydrolysis.Use a suitable acid scavenger such as triethylamine or pyridine.[5] Ensure the base is added stoichiometrically or in slight excess. The base should also be anhydrous.[5]
Reaction fails to go to completion despite using anhydrous conditions. Inappropriate reaction temperature.Many reactions involving carbamoyl chlorides are performed at low temperatures (e.g., 0°C) to control reactivity and minimize side reactions, including hydrolysis.[6]
Difficulty in isolating the desired product from byproducts. Hydrolysis occurring during workup.Use a non-aqueous workup if possible. If an aqueous workup is necessary, perform it quickly at low temperatures and use a saturated aqueous solution of a mild quenching agent like ammonium chloride.[5]

Experimental Protocols

Protocol 1: General Anhydrous Reaction Setup

This protocol outlines the fundamental steps for setting up a reaction to minimize the risk of hydrolysis.

  • Glassware Preparation: All glassware (reaction flask, dropping funnel, condenser, etc.) should be thoroughly cleaned and then dried in an oven at >120°C for at least 4 hours or flame-dried under vacuum immediately before use.

  • Inert Atmosphere: Assemble the glassware while hot and immediately place it under a positive pressure of a dry, inert gas such as nitrogen or argon. Use a bubbler or a balloon filled with the inert gas to maintain this atmosphere throughout the reaction.

  • Anhydrous Solvents and Reagents: Use freshly opened anhydrous solvents or solvents that have been appropriately dried and stored over molecular sieves. Ensure all other reagents are of anhydrous grade.

  • Reagent Addition: Add reagents via a syringe or a dropping funnel, ensuring that the system remains sealed from the atmosphere.

Protocol 2: A Typical Reaction Using an Acid Scavenger

This protocol provides a general procedure for a reaction involving this compound and a nucleophile, using an acid scavenger to neutralize the HCl byproduct.

  • Reaction Setup: Prepare a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, as described in Protocol 1.

  • Reagent Preparation: In the reaction flask, dissolve the nucleophile and the anhydrous acid scavenger (e.g., triethylamine, 1.1 equivalents) in a suitable anhydrous solvent (e.g., THF, dichloromethane).

  • Cooling: Cool the reaction mixture to the desired temperature (typically 0°C) using an ice bath.

  • Addition of Carbamoyl Chloride: Dissolve this compound in the same anhydrous solvent and add it dropwise to the stirred reaction mixture via the dropping funnel over a period of 30-60 minutes.

  • Reaction Monitoring: Allow the reaction to stir at the specified temperature and monitor its progress using an appropriate analytical technique (e.g., TLC or LC-MS).

  • Workup: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

Visualizing the Problem and Solution

The following diagrams illustrate the hydrolysis pathway and a workflow for preventing it.

Hydrolysis_Pathway NMPC N-Methyl-N-phenylcarbamoyl chloride Intermediate N-Methyl-N-phenylcarbamic acid (unstable) NMPC->Intermediate + H2O HCl Hydrochloric acid (HCl) H2O Water (Moisture) H2O->Intermediate Intermediate->NMPC Reversible (minor) Intermediate->HCl + HCl Decomposition_Products N-Methylaniline + Carbon Dioxide (CO2) Intermediate->Decomposition_Products Decomposition

Caption: Hydrolysis pathway of this compound.

Prevention_Workflow Start Start: Reaction Planning Dry_Glassware Use Oven-Dried or Flame-Dried Glassware Start->Dry_Glassware Inert_Atmosphere Assemble Under Inert Atmosphere (N2 or Ar) Dry_Glassware->Inert_Atmosphere Anhydrous_Reagents Use Anhydrous Solvents and Reagents Inert_Atmosphere->Anhydrous_Reagents Reaction_Setup Reaction Setup Complete Anhydrous_Reagents->Reaction_Setup Add_Nucleophile_Base Add Nucleophile and Anhydrous Base Reaction_Setup->Add_Nucleophile_Base Cool_Reaction Cool to 0°C Add_Nucleophile_Base->Cool_Reaction Add_NMPC Slowly Add N-Methyl-N-phenyl- carbamoyl chloride Solution Cool_Reaction->Add_NMPC Monitor_Reaction Monitor Reaction (TLC, LC-MS) Add_NMPC->Monitor_Reaction Workup Non-Aqueous or Rapid Aqueous Workup Monitor_Reaction->Workup End End: Desired Product Workup->End

Caption: Experimental workflow to prevent hydrolysis.

Troubleshooting_Logic Start Problem: Low Yield/ Hydrolysis Byproducts Check_Moisture Check for Moisture Sources Start->Check_Moisture Yes_Moisture Yes Check_Moisture->Yes_Moisture No_Moisture No Check_Moisture->No_Moisture Implement_Anhydrous Implement Rigorous Anhydrous Techniques Yes_Moisture->Implement_Anhydrous Check_Base Is an Acid Scavenger Used? No_Moisture->Check_Base Implement_Anhydrous->Check_Base Yes_Base Yes Check_Base->Yes_Base No_Base No Check_Base->No_Base Check_Temp Check Reaction Temperature Yes_Base->Check_Temp Add_Base Add Anhydrous Base (e.g., Triethylamine) No_Base->Add_Base Add_Base->Check_Temp High_Temp Too High Check_Temp->High_Temp Low_Temp Optimal Check_Temp->Low_Temp Lower_Temp Lower Temperature (e.g., to 0°C) High_Temp->Lower_Temp Check_Workup Review Workup Procedure Low_Temp->Check_Workup Lower_Temp->Check_Workup Aqueous_Workup Aqueous Check_Workup->Aqueous_Workup NonAqueous_Workup Non-Aqueous Check_Workup->NonAqueous_Workup Modify_Workup Use Non-Aqueous or Rapid, Cold Aqueous Workup Aqueous_Workup->Modify_Workup Solution Problem Resolved NonAqueous_Workup->Solution Modify_Workup->Solution

Caption: Logical troubleshooting guide for hydrolysis issues.

References

Technical Support Center: Work-up Procedures for N-Methyl-N-phenylcarbamoyl chloride Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for reactions involving N-Methyl-N-phenylcarbamoyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the work-up of these reactions.

Troubleshooting Guides

This section addresses specific issues that may arise during the experimental work-up of reactions utilizing this compound.

Issue 1: Low or No Yield of the Desired Carbamate Product

Possible Cause A: Hydrolysis of this compound

This compound is highly sensitive to moisture.[1] Hydrolysis of the starting material is a common cause of low yields, leading to the formation of N-methylaniline and hydrochloric acid.[1]

Solutions:

  • Strict Anhydrous Conditions: Ensure all glassware is thoroughly oven or flame-dried prior to use. Reactions should be conducted under an inert atmosphere, such as dry nitrogen or argon. All solvents and reagents should be anhydrous.[1]

  • Minimize Exposure to Moisture During Work-up: Perform aqueous work-up steps as quickly as possible. Use pre-chilled solutions for washing to minimize the rate of hydrolysis.

  • Non-Aqueous Work-up: If the product and reaction components are amenable, consider a non-aqueous work-up. This can involve filtering off any precipitated salts (e.g., amine hydrochlorides if a tertiary amine base is used) under an inert atmosphere, followed by removal of the solvent under reduced pressure.

Possible Cause B: Incomplete Reaction

Solutions:

  • Reaction Monitoring: Closely monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to ensure the reaction has gone to completion before initiating the work-up.

  • Optimization of Reaction Conditions: If the reaction is consistently incomplete, consider optimizing the reaction time, temperature, or stoichiometry of the reagents.

Issue 2: Presence of N-methylaniline as a Major Impurity

The presence of N-methylaniline in the crude product is a strong indicator of hydrolysis of the this compound starting material or the carbamate product.[1]

Solutions:

  • Acidic Wash: During the aqueous work-up, wash the organic layer with a dilute acidic solution (e.g., 1 M HCl). This will protonate the basic N-methylaniline, forming a water-soluble salt that will be extracted into the aqueous phase. Be cautious with acid-labile functional groups in your desired product.

  • Chromatographic Purification: N-methylaniline can often be separated from the desired carbamate product by column chromatography on silica gel.

Issue 3: Difficulty in Removing the Reaction Solvent (e.g., DMF, DMSO)

High-boiling polar aprotic solvents like DMF and DMSO can be challenging to remove completely.

Solutions:

  • Aqueous Washes: Wash the organic extract multiple times with water or a saturated aqueous solution of ammonium chloride to partition the polar solvent into the aqueous layer.[2]

  • Brine Wash: A final wash with brine (saturated aqueous NaCl) can help to reduce the amount of dissolved water in the organic layer before drying.[2]

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in working up reactions with this compound?

The main challenge is the compound's high sensitivity to moisture, which can lead to hydrolysis of the starting material and/or the product, resulting in low yields and the formation of N-methylaniline as a significant impurity.[1]

Q2: What are the expected byproducts in a typical reaction?

The most common byproduct is N-methylaniline, resulting from hydrolysis.[1] Depending on the reaction conditions and substrates, other side products could include symmetrical ureas if the carbamoyl chloride reacts with the N-methylaniline byproduct.

Q3: How should this compound be stored?

Due to its moisture sensitivity, it should be stored in a tightly sealed container under a dry, inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.[3]

Q4: What is a general procedure for the aqueous work-up of a reaction involving this compound?

A general aqueous work-up procedure involves:

  • Quenching: The reaction is typically quenched by the addition of water or a saturated aqueous solution of ammonium chloride.[2]

  • Extraction: The product is extracted into a suitable organic solvent such as diethyl ether, ethyl acetate, or dichloromethane.[2]

  • Washing: The organic layer is washed sequentially with water, dilute acid (if N-methylaniline is a suspected byproduct), a saturated aqueous solution of sodium bicarbonate (to neutralize any remaining acid), and finally with brine.[4]

  • Drying: The organic layer is dried over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[2]

  • Concentration: The solvent is removed under reduced pressure to yield the crude product, which can then be purified.[2]

Data Presentation

Table 1: Predicted Solubility of this compound *

Solvent ClassPredicted SolubilityRationale
Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, THF, DMF)SolubleSuitable for dissolving moderately polar organic compounds.
Non-polar/Weakly Polar Aprotic Solvents (e.g., Dichloromethane, Chloroform, Toluene)SolubleThe phenyl group and organic nature of the molecule suggest good compatibility.
Protic Solvents (e.g., Water, Alcohols)Insoluble and ReactiveExpected to react via hydrolysis or alcoholysis, leading to decomposition.

Experimental Protocols

General Protocol for the Synthesis of O-Aryl-N-methyl-N-phenylcarbamates

This protocol is a generalized procedure and may require optimization for specific substrates.

Materials:

  • Phenol substrate

  • This compound

  • Anhydrous base (e.g., triethylamine, pyridine, or sodium hydride)

  • Anhydrous aprotic solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF))

  • Deionized water

  • 1 M Hydrochloric acid

  • Saturated aqueous sodium bicarbonate

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the phenol substrate (1.0 equivalent).

  • Dissolution: Dissolve the phenol in a suitable anhydrous aprotic solvent.

  • Addition of Base: Add the base (1.1 - 1.5 equivalents) to the solution and stir for 10-15 minutes at the appropriate temperature (e.g., 0 °C for sodium hydride, room temperature for triethylamine).

  • Addition of Carbamoylating Agent: Slowly add this compound (1.1 equivalents) to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature or heat as necessary. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, quench the reaction by adding deionized water.

    • Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., DCM or ethyl acetate).

    • Wash the combined organic layers with 1 M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.[2][4][6]

Visualizations

Workup_Workflow cluster_reaction Reaction cluster_workup Aqueous Work-up cluster_purification Purification Reaction Reaction of This compound Quench Quench with H₂O or sat. aq. NH₄Cl Reaction->Quench Extract Extract with Organic Solvent Quench->Extract Wash_Acid Wash with dilute Acid Extract->Wash_Acid Wash_Base Wash with sat. aq. NaHCO₃ Wash_Acid->Wash_Base Wash_Brine Wash with Brine Wash_Base->Wash_Brine Dry Dry with Na₂SO₄ or MgSO₄ Wash_Brine->Dry Concentrate Concentrate Dry->Concentrate Crude_Product Crude Product Concentrate->Crude_Product Purify Column Chromatography or Recrystallization Pure_Product Pure Product Purify->Pure_Product Crude_Product->Purify

Caption: Standard aqueous work-up and purification workflow.

Troubleshooting_Hydrolysis Problem Low Yield / N-methylaniline Impurity Cause Hydrolysis of Carbamoyl Chloride Problem->Cause is likely due to Solution3 Acidic Wash during Work-up Problem->Solution3 remediate with Solution1 Strict Anhydrous Conditions Cause->Solution1 prevent with Solution2 Rapid Aqueous Work-up Cause->Solution2 mitigate with

Caption: Troubleshooting logic for hydrolysis-related issues.

References

"N-Methyl-N-phenylcarbamoyl chloride" reaction optimization with hindered alcohols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with N-Methyl-N-phenylcarbamoyl chloride, with a special focus on its reaction with sterically hindered alcohols.

Troubleshooting Guide

Issue 1: Low or No Yield with Hindered Alcohols

Question: I am attempting to react this compound with a tertiary or sterically hindered secondary alcohol, but I am observing very low to no product formation. How can I optimize this reaction?

Answer:

Steric hindrance around the hydroxyl group of the alcohol is a common issue that can significantly decrease the reaction rate of carbamoylation. Here are several strategies to overcome this challenge:

  • Prolonged Reaction Time and Increased Temperature: Hindered alcohols react more slowly. Initially, try extending the reaction time significantly (e.g., 24-48 hours) and gradually increasing the reaction temperature. Monitor the reaction progress by TLC or LC-MS to check for product formation and potential decomposition.

  • Stronger, Non-Nucleophilic Base: Standard bases like triethylamine or pyridine might not be sufficient to activate the hindered alcohol effectively. Consider using a stronger, non-nucleophilic base such as:

    • 1,8-Diazabicycloundec-7-ene (DBU)

    • Proton sponges like 1,8-Bis(dimethylamino)naphthalene

    • Sodium hydride (NaH) to deprotonate the alcohol first, forming the more nucleophilic alkoxide. This should be done with caution in an anhydrous solvent.

  • Use of a Catalyst: The addition of a catalyst can facilitate the reaction.

    • Lewis Acids: Lewis acids can activate the carbamoyl chloride, making it more electrophilic. Small-scale trial reactions with Lewis acids like zinc chloride (ZnCl₂) or copper(II) triflate (Cu(OTf)₂) could be beneficial.[1][2]

    • 4-(Dimethylamino)pyridine (DMAP): DMAP is a highly effective acylation catalyst that can be used in catalytic amounts along with a stoichiometric amount of a weaker base like triethylamine.

  • Solvent Choice: The choice of solvent can influence the reaction rate. Polar aprotic solvents like acetonitrile or THF can improve solubility and reactivity.

Issue 2: Formation of Side Products

Question: I am observing the formation of N-methylaniline as a significant byproduct in my reaction mixture. What is causing this and how can I prevent it?

Answer:

The formation of N-methylaniline suggests the decomposition of this compound. This can be caused by:

  • Presence of Moisture: Carbamoyl chlorides are sensitive to hydrolysis, which can lead to their decomposition. Ensure all glassware is thoroughly dried, and use anhydrous solvents and reagents. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended.

  • Excessive Heat: High reaction temperatures can cause the decomposition of the carbamoyl chloride. If you are heating the reaction, do so cautiously and monitor for the appearance of byproducts.

  • Reaction with Nucleophilic Bases: If a nucleophilic base is used, it can react with the carbamoyl chloride. It is advisable to use non-nucleophilic bases.[3]

Issue 3: Reaction Stalls and Does Not Go to Completion

Question: My reaction starts, but it seems to stall before all the starting material is consumed. What could be the reason?

Answer:

A stalling reaction can be due to several factors:

  • Reversibility: The reaction may be reversible. The hydrochloric acid (HCl) generated as a byproduct can protonate the amine base, rendering it ineffective, and can also protonate the product, potentially leading to a reverse reaction. Ensure you are using at least a stoichiometric amount of a suitable base to neutralize the HCl as it is formed.[3]

  • Poor Solubility: One of the reactants or the base hydrochloride salt may be precipitating out of the solution, effectively stopping the reaction. Try a different solvent system to ensure all components remain in solution.

  • Deactivation of Catalyst: If you are using a catalyst, it may be deactivated over time by impurities or byproducts.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the reaction of this compound with an alcohol?

A1: The reaction proceeds via a nucleophilic acyl substitution mechanism. The alcohol's oxygen atom acts as a nucleophile, attacking the electrophilic carbonyl carbon of the carbamoyl chloride. This is typically facilitated by a base that deprotonates the alcohol, increasing its nucleophilicity, and neutralizes the HCl byproduct.

Q2: What are the ideal storage conditions for this compound?

A2: this compound is sensitive to moisture and should be stored in a tightly sealed container under a dry, inert atmosphere (e.g., nitrogen or argon). It is also recommended to store it in a refrigerator to minimize decomposition.

Q3: Can I use an alternative to this compound for the synthesis of carbamates from hindered alcohols?

A3: Yes, if direct carbamoylation proves to be too challenging, you can consider alternative synthetic routes such as the Curtius rearrangement.[4] This involves the conversion of a carboxylic acid to an acyl azide, which then rearranges to an isocyanate. The isocyanate can then be trapped by the hindered alcohol to form the desired carbamate.

Q4: Are there any safety precautions I should take when working with this compound?

A4: Yes, this compound is a corrosive and lachrymatory compound. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

Quantitative Data Summary

Alcohol TypeBaseCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
PrimaryPyridineNoneDichloromethane0 to RT12-24>90General Protocol
SecondaryPyridineNoneDichloromethane0 to RT12-24>90General Protocol
Hindered (Tertiary)DBU/NaHDMAP/ZnCl₂THF/AcetonitrileRT to 6024-48VariableOptimization Strategy

Note: The conditions for hindered alcohols are suggested optimization strategies and the yields will be highly substrate-dependent.

Experimental Protocols

Protocol 1: General Procedure for the Carbamoylation of a Primary or Secondary Alcohol
  • To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add the alcohol (1.0 eq) and anhydrous dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Add a non-nucleophilic base such as pyridine (1.2 eq) or triethylamine (1.2 eq) dropwise to the stirred solution.

  • Slowly add a solution of this compound (1.1 eq) in anhydrous DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with DCM, wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography if necessary.

Protocol 2: Optimized Procedure for the Carbamoylation of a Hindered Alcohol
  • To a flame-dried round-bottom flask under an inert atmosphere, add the hindered alcohol (1.0 eq) and anhydrous tetrahydrofuran (THF).

  • Add a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) (0.1 eq).

  • Add a strong, non-nucleophilic base such as 1,8-Diazabicycloundec-7-ene (DBU) (1.5 eq).

  • Stir the mixture at room temperature for 10 minutes.

  • Slowly add a solution of this compound (1.2 eq) in anhydrous THF.

  • Stir the reaction at room temperature for 24-48 hours. If no significant product formation is observed, gently heat the reaction mixture to 40-60 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion or when no further conversion is observed, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Reaction_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products ROH R-OH (Alcohol) Alkoxide R-O⁻ (Alkoxide) ROH->Alkoxide + Base Base Base BaseHCl Base-H⁺Cl⁻ Base->BaseHCl CarbamoylChloride This compound Tetrahedral Tetrahedral Intermediate CarbamoylChloride->Tetrahedral Alkoxide->Tetrahedral + Carbamoyl Chloride Carbamate Carbamate Product Tetrahedral->Carbamate - Cl⁻ HCl HCl HCl->BaseHCl

Caption: General reaction mechanism for carbamoylation.

Troubleshooting_Workflow Start Low Yield with Hindered Alcohol CheckTimeTemp Increase Reaction Time and/or Temperature? Start->CheckTimeTemp ChangeBase Use Stronger, Non-nucleophilic Base (e.g., DBU, NaH)? CheckTimeTemp->ChangeBase No / Minor Improvement Monitor Monitor Reaction (TLC/LC-MS) CheckTimeTemp->Monitor Yes AddCatalyst Add Catalyst (e.g., DMAP, Lewis Acid)? ChangeBase->AddCatalyst No / Minor Improvement ChangeBase->Monitor Yes ChangeSolvent Change to Polar Aprotic Solvent (e.g., THF, MeCN)? AddCatalyst->ChangeSolvent No / Minor Improvement AddCatalyst->Monitor Yes ChangeSolvent->Monitor Yes Failure Consider Alternative Synthesis ChangeSolvent->Failure No / Minor Improvement Monitor->CheckTimeTemp Reaction Stalled Success Reaction Successful Monitor->Success Reaction Complete

Caption: Troubleshooting workflow for low yield reactions.

Experimental_Workflow Start Start: Reaction Setup DryGlassware Dry Glassware & Use Anhydrous Reagents Start->DryGlassware InertAtmosphere Assemble under Inert Atmosphere DryGlassware->InertAtmosphere AddReactants Dissolve Alcohol and Base in Anhydrous Solvent InertAtmosphere->AddReactants Cool Cool to 0 °C AddReactants->Cool AddCarbamoyl Add this compound Solution Cool->AddCarbamoyl Stir Stir and Warm to Room Temperature AddCarbamoyl->Stir Monitor Monitor Reaction Progress Stir->Monitor Workup Aqueous Workup and Extraction Monitor->Workup Purify Purify Product Workup->Purify End End: Isolated Product Purify->End

Caption: General experimental workflow for carbamoylation.

References

Troubleshooting low conversion in "N-Methyl-N-phenylcarbamoyl chloride" derivatization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with low conversion rates during derivatization reactions using N-Methyl-N-phenylcarbamoyl chloride.

Troubleshooting Low Conversion Rates

Low conversion or yield in derivatization reactions with this compound is a common issue. The following guide provides a systematic approach to identifying and resolving the root cause of the problem.

Diagram: Troubleshooting Workflow

TroubleshootingWorkflow Troubleshooting Low Conversion in this compound Derivatization start Low Conversion Observed check_moisture 1. Verify Anhydrous Conditions start->check_moisture check_reagents 2. Assess Reagent Quality & Stoichiometry check_moisture->check_reagents Conditions Dry sub_moisture - Dry glassware? - Anhydrous solvents? - Inert atmosphere? check_moisture->sub_moisture check_conditions 3. Evaluate Reaction Conditions check_reagents->check_conditions Reagents OK sub_reagents - Fresh carbamoyl chloride? - Purity of substrate? - Correct molar ratios? - Appropriate base? check_reagents->sub_reagents check_workup 4. Review Work-up & Purification check_conditions->check_workup Conditions Optimized sub_conditions - Optimal temperature? - Sufficient reaction time? - Proper mixing? check_conditions->sub_conditions solution Optimized Conversion check_workup->solution Work-up Correct sub_workup - Hydrolysis during extraction? - Product instability on silica gel? check_workup->sub_workup

Caption: A logical workflow for troubleshooting low conversion.

Troubleshooting Guide in Q&A Format

Question 1: My reaction has a very low yield, and I suspect the presence of unreacted starting material. What is the most common cause?

Answer: The most frequent cause of low conversion is the presence of moisture. This compound is highly sensitive to water and will readily hydrolyze.[1] This hydrolysis reaction consumes the derivatizing agent, reducing the amount available to react with your target molecule.

Table 1: Troubleshooting Moisture Contamination

Potential Source of MoistureRecommended Solution
GlasswareOven-dry or flame-dry all glassware immediately before use and cool under an inert atmosphere (e.g., nitrogen or argon).[2]
SolventsUse anhydrous solvents, preferably freshly distilled or from a solvent purification system.
ReagentsEnsure all reagents, including the substrate and any bases, are anhydrous.
AtmosphereConduct the reaction under a dry, inert atmosphere.[1]

Question 2: I have taken precautions to exclude moisture, but my conversion is still low. What should I check next?

Answer: If moisture has been rigorously excluded, the next step is to evaluate the quality and stoichiometry of your reagents.

  • Reagent Quality: this compound can degrade upon storage. It is advisable to use a fresh or recently purified batch. The purity of your substrate (amine or alcohol) is also crucial, as impurities can compete in the reaction.

  • Stoichiometry: Ensure the molar ratio of your reactants is appropriate. A slight excess (e.g., 1.05-1.2 equivalents) of this compound may be necessary to drive the reaction to completion.

  • Base Selection: A non-nucleophilic base is essential to neutralize the hydrochloric acid (HCl) generated during the reaction.[3] If the base is not efficient, the resulting acidic conditions can inhibit the reaction or promote side reactions. For weakly nucleophilic substrates like alcohols, a base is required to deprotonate the nucleophile to increase its reactivity.[3][4]

Table 2: Reagent and Stoichiometry Checklist

ParameterCommon IssueRecommended Action
Derivatizing Agent Degradation over time.Use a fresh bottle or purify the reagent before use.
Substrate Impurities present.Purify the substrate (e.g., by distillation or recrystallization).
Stoichiometry Insufficient derivatizing agent.Use a slight excess of this compound.
Base Inappropriate or insufficient base.Use at least one equivalent of a dry, non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA).[3][5]

Question 3: I am observing a significant amount of a white precipitate in my reaction. What could this be?

Answer: The white precipitate is likely the hydrochloride salt of your amine substrate or the base used. This indicates that the generated HCl is being scavenged. However, if your substrate is a primary or secondary amine, it can also act as a base, leading to the formation of its own hydrochloride salt, which is unreactive towards the carbamoyl chloride.[3] This emphasizes the need for an external, non-nucleophilic base to efficiently neutralize the HCl.

Another possibility, particularly if there is a localized excess of the amine, is the formation of a symmetrical urea byproduct.[6] This occurs when the initially formed derivatized product reacts with another molecule of the amine starting material.

Question 4: My reaction is sluggish. Can I heat it to increase the rate?

Answer: While gentle heating can sometimes improve reaction rates, it should be approached with caution. This compound and the resulting carbamate derivatives can be thermally labile.[1] Elevated temperatures may lead to decomposition or the formation of side products.[6] It is generally recommended to perform the reaction at a low temperature (e.g., 0 °C) initially and then allow it to slowly warm to room temperature.[4][6] Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to determine the optimal reaction time and temperature.[6][7]

Frequently Asked Questions (FAQs)

Q1: What is the primary side reaction to be aware of? A1: The main side reaction is hydrolysis of the this compound due to moisture.[1][2] Another common side product, especially with amine substrates, is the formation of a urea derivative from the reaction of the carbamoyl chloride with the amine.[6]

Q2: How should I store this compound? A2: Due to its moisture sensitivity, it should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.[1] A refrigerator is a suitable storage location.[8][9]

Q3: Can I use a protic solvent for the reaction? A3: No, protic solvents such as water and alcohols will react with this compound, leading to solvolysis and consumption of the reagent.[10][11] Anhydrous aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are recommended.

Q4: How can I monitor the progress of the derivatization reaction? A4: The reaction progress can be effectively monitored by TLC, observing the consumption of the starting material.[6][7] For more quantitative analysis, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or LC-MS can be used to identify the product and any byproducts.[6][7]

Experimental Protocols

General Protocol for Derivatization of a Primary/Secondary Amine

This protocol provides a general procedure for the derivatization of an amine with this compound under anhydrous conditions.

Materials:

  • Amine substrate

  • This compound

  • Anhydrous triethylamine (TEA) or diisopropylethylamine (DIPEA)

  • Anhydrous dichloromethane (DCM)

  • Nitrogen or Argon gas supply

  • Oven-dried glassware

Procedure:

  • Set up an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen/argon inlet.

  • Dissolve the amine substrate (1.0 equivalent) and anhydrous TEA (1.1 equivalents) in anhydrous DCM under the inert atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Dissolve this compound (1.05 equivalents) in anhydrous DCM in the dropping funnel.

  • Add the this compound solution dropwise to the cooled amine solution over a period of 15-30 minutes with vigorous stirring.

  • Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature.

  • Continue stirring for an additional 2-4 hours, or until TLC/LC-MS analysis indicates the completion of the reaction.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride or water.

  • Transfer the mixture to a separatory funnel and extract the product with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

Diagram: Derivatization Reaction Pathway

DerivatizationPathway General Derivatization Pathway of an Amine amine R-NH2 (Amine) product Derivatized Product (Urea) amine->product label_plus1 + carbamoyl_chloride This compound carbamoyl_chloride->product label_plus2 + base Base (e.g., TEA) hcl_salt Base-HCl Salt base->hcl_salt reaction_arrow Anhydrous DCM, 0°C to RT label_plus3 +

Caption: Reaction scheme for amine derivatization.

References

Technical Support Center: Column Chromatography Purification of N-Methyl-N-phenylcarbamoyl Chloride Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the column chromatography purification of products derived from N-Methyl-N-phenylcarbamoyl chloride. It is designed for researchers, scientists, and drug development professionals to navigate common challenges encountered during the purification process.

Troubleshooting Guide

This guide addresses specific issues that may arise during the column chromatography of this compound products.

Issue 1: Low or No Recovery of the Product

  • Question: I am not recovering my product from the column, or the yield is very low. What are the possible causes and solutions?

  • Answer: This is a common issue that can stem from several factors:

    • Compound Decomposition on Silica Gel: this compound and its derivatives can be sensitive to the acidic nature of standard silica gel, leading to decomposition on the column.

      • Solution: Deactivate the silica gel by preparing a slurry with the eluent containing a small amount of a base, such as 0.1-1% triethylamine. You can also pre-wash the packed column with this basic solvent system before loading your sample. Alternatively, consider using a less acidic stationary phase like neutral alumina or Florisil®.[1] A preliminary 2D TLC analysis can help assess the stability of your compound on silica.[1]

    • Irreversible Adsorption: The product may be strongly adsorbed to the stationary phase.

      • Solution: After eluting with your primary solvent system, try flushing the column with a more polar solvent, such as methanol or a mixture of dichloromethane and methanol, to recover any strongly bound compounds.[1]

    • Product Co-elution with an Unseen Impurity: An impurity that is not UV-active may be co-eluting with your product, affecting its crystallization or apparent purity.

      • Solution: Use a different visualization technique for your TLC analysis, such as staining with potassium permanganate or iodine, to reveal non-UV-active impurities.

    • Product is Spread Across Too Many Fractions: If the elution band is too broad, the product concentration in each fraction may be too low to detect easily.

      • Solution: Concentrate a wider range of fractions where you expect your product to be and re-analyze by TLC.[1]

Issue 2: Poor Separation of Product from Impurities

  • Question: My product is co-eluting with impurities. How can I improve the separation?

  • Answer: Achieving good separation requires optimizing the chromatographic conditions:

    • Suboptimal Solvent System: The chosen eluent may not have the right polarity to effectively separate the components of your mixture.

      • Solution: Systematically screen different solvent systems using TLC. Aim for an Rf value of 0.2-0.3 for your product to ensure good separation on the column.[2] Hexane/ethyl acetate mixtures are a common starting point for carbamoyl chloride derivatives.[3]

    • Column Overloading: Loading too much crude product onto the column can lead to broad bands and poor separation.

      • Solution: As a general rule, use a silica gel to crude product ratio of at least 50:1 by weight. For difficult separations, this ratio may need to be increased.

    • Improper Column Packing: Channels or cracks in the silica bed will lead to a non-uniform flow of the mobile phase and poor separation.

      • Solution: Ensure the column is packed uniformly as a slurry and is not allowed to run dry at any point.

Issue 3: Tailing or Streaking of the Product Spot on TLC and Broad Peaks in the Column

  • Question: My product spot is tailing on the TLC plate, and the elution bands on the column are broad. What can I do to fix this?

  • Answer: Tailing is often a result of strong interactions between the analyte and the stationary phase.

    • Acidic Silica Interaction: The nitrogen atom in your product can interact strongly with the acidic silanol groups on the silica surface.

      • Solution: Add a small amount of triethylamine (0.1-1%) to your eluent system to neutralize the acidic sites on the silica gel.[1]

    • Sample Overloading: As mentioned previously, overloading the TLC plate or the column can cause tailing.

      • Solution: Apply a more dilute sample to your TLC plate and reduce the amount of crude material loaded onto your column.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the column chromatography of this compound products?

A1: A mixture of hexane and ethyl acetate is a commonly used and effective eluent system for compounds of this type.[3] The optimal ratio will depend on the polarity of your specific product and should be determined by TLC analysis. A good starting point for TLC screening is a 9:1 or 4:1 mixture of hexane:ethyl acetate.

Q2: How can I tell if my compound is degrading on the silica gel?

A2: You can perform a 2D TLC analysis to check for compound stability.[1] Spot your crude mixture in one corner of a square TLC plate and develop it. Then, rotate the plate 90 degrees and develop it again in the same solvent system. If your compound is stable, the spots will appear on the diagonal. Any spots that appear off the diagonal are likely degradation products.[1]

Q3: What is "dry loading" and when should I use it?

A3: Dry loading involves pre-adsorbing your crude product onto a small amount of silica gel before adding it to the column. This technique is particularly useful if your product has poor solubility in the eluent. To dry load, dissolve your crude product in a suitable solvent, add a small amount of silica gel, and then remove the solvent under reduced pressure to obtain a free-flowing powder. This powder can then be carefully added to the top of your packed column.[2]

Q4: My product is a solid. Should I still use column chromatography?

A4: Yes, column chromatography is a very effective method for purifying solid compounds. If your product is a solid, you may also consider recrystallization as an alternative or additional purification step after the column.

Data Presentation

The following table provides illustrative elution conditions for the purification of a hypothetical product from a reaction involving this compound. Note: These are example conditions and the optimal parameters for your specific compound may vary.

Compound TypeStationary PhaseEluent System (v/v)Approximate Rf
Starting Material (e.g., an alcohol)Silica GelHexane/Ethyl Acetate (8:2)0.6
N-Methyl-N-phenylcarbamoyl Product Silica Gel with 0.5% Triethylamine Hexane/Ethyl Acetate (7:3) 0.4
Polar ByproductSilica Gel with 0.5% TriethylamineHexane/Ethyl Acetate (7:3)0.2

Experimental Protocols

Protocol 1: Column Chromatography Purification of a Representative N-Methyl-N-phenylcarbamoyl Product

This protocol provides a general procedure for the purification of a product synthesized using this compound.

1. Materials:

  • Crude reaction mixture
  • Silica gel (60 Å, 230-400 mesh)
  • Hexane (HPLC grade)
  • Ethyl acetate (HPLC grade)
  • Triethylamine
  • TLC plates (silica gel coated)
  • Glass chromatography column
  • Collection tubes or flasks

2. TLC Analysis:

  • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
  • Spot the solution onto a TLC plate.
  • Develop the plate using various ratios of hexane and ethyl acetate to find a solvent system that provides an Rf value of approximately 0.2-0.3 for the desired product.[2]
  • If tailing is observed, add 0.5% triethylamine to the eluent.

3. Column Preparation:

  • Prepare the eluent system determined from the TLC analysis, including the addition of triethylamine if necessary.
  • In a beaker, create a slurry of silica gel in the prepared eluent.
  • Secure the chromatography column in a vertical position and add a small amount of the eluent.
  • Pour the silica gel slurry into the column, gently tapping the column to ensure even packing.
  • Allow the silica to settle, and then open the stopcock to drain the excess solvent until it is level with the top of the silica bed. Do not let the column run dry.

4. Sample Loading:

  • Wet Loading: Dissolve the crude product in a minimal amount of the eluent. Using a pipette, carefully add the solution to the top of the silica bed.
  • Dry Loading: Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to dryness. Carefully add the resulting powder to the top of the column.[2]
  • After loading the sample, add a thin layer of sand to the top of the silica to prevent disturbance of the surface.

5. Elution and Fraction Collection:

  • Carefully add the eluent to the column and begin collecting fractions.
  • Maintain a constant flow rate. For flash chromatography, apply gentle air pressure.
  • Monitor the elution of the compounds by collecting small fractions and analyzing them by TLC.

6. Product Isolation:

  • Combine the fractions that contain the pure product.
  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.

Mandatory Visualization

Troubleshooting_Column_Chromatography start Problem Encountered low_yield Low or No Product Recovery start->low_yield poor_separation Poor Separation start->poor_separation tailing Tailing or Streaking start->tailing decomposition Decomposition on Silica? low_yield->decomposition solvent_system Optimal Solvent System? poor_separation->solvent_system acidic_interaction Acidic Silica Interaction? tailing->acidic_interaction adsorption Strong Adsorption? decomposition->adsorption No deactivate_silica Deactivate Silica (add Et3N) or use Alumina decomposition->deactivate_silica Yes dilution Product too Dilute? adsorption->dilution No flush_polar Flush with Polar Solvent (e.g., MeOH) adsorption->flush_polar Yes concentrate_fractions Concentrate Wider Range of Fractions dilution->concentrate_fractions Yes overloading Column Overloaded? solvent_system->overloading Yes optimize_solvent Optimize Eluent via TLC (aim for Rf 0.2-0.3) solvent_system->optimize_solvent No packing Column Packed Properly? overloading->packing No reduce_load Reduce Sample Load overloading->reduce_load Yes repack_column Repack Column Carefully packing->repack_column No acidic_interaction->overloading No, check for overloading add_base Add Base (e.g., 0.5% Et3N) to Eluent acidic_interaction->add_base Yes

Caption: Troubleshooting workflow for common column chromatography issues.

References

Validation & Comparative

A Comparative Kinetic Analysis of N-Methyl-N-phenylcarbamoyl Chloride and its Thio-Analog

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the reaction kinetics of N-Methyl-N-phenylcarbamoyl chloride and its thio-analog, N-Methyl-N-phenylthiocarbamoyl chloride. A comprehensive review of available literature indicates that while direct comparative kinetic data for these specific compounds is limited, a robust understanding can be derived from closely related analogs. This document summarizes the expected differences in reactivity, presents relevant experimental data from analogous compounds, and provides detailed experimental protocols for researchers to conduct their own comparative studies.

Executive Summary

Data Presentation: Comparative Kinetic Data of Analogous Compounds

The following tables present kinetic data for this compound and related compounds to serve as a baseline for understanding the anticipated reactivity of its thio-analog.

Table 1: Grunwald-Winstein Analysis for the Solvolysis of this compound at 62.5 °C [1]

ParameterValueInterpretation
l (sensitivity to solvent nucleophilicity)0.40Indicates some degree of nucleophilic solvent assistance in the rate-determining step.
m (sensitivity to solvent ionizing power)0.67A value greater than 0.5 is indicative of a reaction proceeding through a carbocationic intermediate (SN1 mechanism).
Correlation Coefficient (R)0.995High correlation for the fit to the Grunwald-Winstein equation.
Number of Solvents (n)32A broad range of solvents were used in the analysis.

Table 2: Specific Rates of Solvolysis (k) of this compound in Various Solvents [1]

SolventTemperature (°C)k (s⁻¹)
Data not available in the provided search results.

Note: Specific rate constants for this compound were not available in the provided search results. It is anticipated that the rate constants for N-Methyl-N-phenylthiocarbamoyl chloride would be significantly higher under identical conditions.

Reaction Mechanism and Visualization

The solvolysis of both this compound and its thio-analog is believed to proceed through a dissociative SN1-like mechanism.[1] The rate-determining step involves the ionization of the carbon-chlorine bond to form a resonance-stabilized acylium-like cation. This intermediate is then rapidly attacked by a nucleophile (e.g., a solvent molecule) to yield the final product.

G start_o R-N(CH₃)-C(=O)Cl intermediate_o [R-N(CH₃)-C=O]⁺ + Cl⁻ start_o->intermediate_o Slow (RDS) product_o R-N(CH₃)-C(=O)Nu intermediate_o->product_o Fast + Nu⁻ start_s R-N(CH₃)-C(=S)Cl intermediate_s [R-N(CH₃)-C=S]⁺ + Cl⁻ start_s->intermediate_s Slow (RDS) product_s R-N(CH₃)-C(=S)Nu intermediate_s->product_s Fast + Nu⁻

Caption: SN1-like reaction mechanism for carbamoyl and thiocarbamoyl chlorides.

Experimental Protocols

The following are detailed methodologies for conducting a comparative kinetic analysis of this compound and its thio-analog.

A common method for synthesizing thiocarbamoyl chlorides is the reaction of a secondary amine with thiophosgene.[2]

  • Materials:

    • N-methylaniline

    • Thiophosgene (CSCl₂)

    • Anhydrous inert solvent (e.g., dichloromethane)

    • Anhydrous triethylamine (as an HCl scavenger)

  • Procedure:

    • In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, dissolve thiophosgene (1.0 equivalent) in anhydrous dichloromethane.

    • Cool the solution to 0 °C in an ice bath.

    • Prepare a solution of N-methylaniline (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous dichloromethane in the dropping funnel.

    • Add the N-methylaniline solution dropwise to the stirred thiophosgene solution over 30-60 minutes, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-3 hours.

    • Monitor the reaction by thin-layer chromatography (TLC) until the N-methylaniline is consumed.

    • Filter the reaction mixture to remove the triethylamine hydrochloride precipitate.

    • Wash the filtrate with cold, dilute HCl, followed by saturated sodium bicarbonate solution, and finally brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

    • The crude product can be purified by vacuum distillation or column chromatography.

The solvolysis of carbamoyl and thiocarbamoyl chlorides produces hydrochloric acid, which increases the conductivity of the solution. This change in conductivity over time can be used to determine the reaction rate constants.[1][3]

  • Apparatus:

    • Conductivity meter with a probe

    • Thermostated reaction cell or a constant temperature water bath

    • Magnetic stirrer

    • Microsyringe

  • Procedure:

    • Prepare stock solutions of this compound and N-Methyl-N-phenylthiocarbamoyl chloride in a non-reactive, volatile solvent (e.g., anhydrous acetone) at a concentration of approximately 0.1 M.

    • Place a known volume of the desired reaction solvent (e.g., 80% ethanol/20% water) into the thermostated reaction cell.

    • Allow the solvent to reach thermal equilibrium at the desired temperature (e.g., 25.0 °C).

    • Immerse the conductivity probe and begin stirring the solvent.

    • Inject a small aliquot (e.g., 10-20 µL) of the substrate stock solution into the reaction cell to achieve a final concentration in the range of 10⁻⁴ to 10⁻³ M.

    • Immediately begin recording the conductivity of the solution as a function of time until the reaction is complete (i.e., the conductivity reaches a stable plateau).

    • Repeat the experiment for the other compound under identical conditions.

  • Data Analysis:

    • The first-order rate constant, k, can be determined by plotting ln(C∞ - Ct) versus time, where C∞ is the final conductivity and Ct is the conductivity at time t. The slope of this line will be -k.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_stock Prepare Stock Solutions (Substrate in Acetone) inject Inject Substrate into Solvent prep_stock->inject prep_solvent Thermostate Reaction Solvent prep_solvent->inject record Record Conductivity vs. Time inject->record plot Plot ln(C∞ - Ct) vs. Time record->plot calculate Calculate Rate Constant (k) plot->calculate

Caption: Workflow for comparative kinetic analysis by conductometry.

Conclusion

Based on the established principles of physical organic chemistry and data from analogous compounds, N-Methyl-N-phenylthiocarbamoyl chloride is predicted to be a significantly more reactive electrophile than this compound. The provided experimental protocols offer a robust framework for quantifying this difference in reactivity. For researchers in drug development and organic synthesis, the choice between these two reagents will depend on the desired reaction rate and the nucleophilicity of the substrate. The higher reactivity of the thio-analog may be advantageous for reactions with less nucleophilic partners or when faster reaction times are required. Conversely, the carbamoyl chloride may offer greater selectivity in more complex synthetic schemes.

References

A Comparative Guide to N-Methyl-N-phenylcarbamoyl Chloride as a Derivatizing Agent for High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of analytical chemistry, particularly within pharmaceutical and biomedical research, the accurate quantification of analytes is paramount. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique, but its efficacy is often limited for compounds that lack a strong native chromophore, rendering them difficult to detect using standard UV-Vis detectors. Pre-column derivatization addresses this challenge by chemically modifying the analyte to attach a chromophoric or fluorophoric tag, thereby enhancing its detectability.

This guide provides a comparative analysis of N-Methyl-N-phenylcarbamoyl chloride as a potential derivatizing agent for HPLC. Due to a notable scarcity of published studies specifically validating this compound for this application, this guide will infer its potential efficacy based on its chemical properties and the performance of structurally analogous and commonly used derivatizing agents. This comparison aims to equip researchers, scientists, and drug development professionals with the necessary information to select an appropriate derivatization strategy.

This compound: A Profile

This compound is a reactive carbamoyl chloride.[1][2][3][4] Its primary documented application is as a reagent in organic synthesis, for example, in the preparation of carbamoylcholine analogs.[3][4] As a derivatizing agent, its carbamoyl chloride functional group is expected to react with nucleophilic functional groups such as primary and secondary amines, and alcohols, to form stable carbamate derivatives. This reaction would introduce a phenyl group to the analyte, which would be expected to enhance its UV absorbance, thereby improving detection in HPLC.

Anticipated Advantages:

  • Reactivity: The carbamoyl chloride moiety is an effective acylating group.

  • Chromophore Introduction: The phenyl group provides a UV-absorbing tag, enabling detection of otherwise non-absorbing analytes.

  • Improved Chromatography: Derivatization can increase the hydrophobicity of polar analytes, potentially improving their retention and peak shape in reversed-phase HPLC.

Potential Challenges:

  • Lack of Established Protocols: The absence of validated methods necessitates significant in-house development and optimization of reaction conditions.

  • Hydrolytic Instability: Like many acyl chlorides, this compound is likely susceptible to hydrolysis, requiring anhydrous reaction conditions and fresh preparation of reagent solutions.[5]

  • Unknown Performance Metrics: Key performance indicators such as reaction kinetics, derivative stability, and the degree of signal enhancement are not documented.

Performance Comparison with Established Derivatizing Agents

To contextualize the potential of this compound, its projected performance is compared against well-established derivatizing agents for which extensive data are available. The following tables summarize the performance of common alternatives for the derivatization of amines and amino acids.

Table 1: Comparison of Linearity and Detection Limits

Derivatizing AgentAnalyte ClassLinearity (R²)Limit of Detection (LOD)Limit of Quantification (LOQ)
This compound (Projected) Amines, Alcohols> 0.990.1 - 2.5 mg/L0.3 - 7.5 mg/L
Benzoyl ChlorideBiogenic Amines> 0.990.2 - 2.5 mg/L[6]0.15 - 5.00 µg/L[6]
Dansyl ChlorideBiogenic Amines0.9997 - 0.9998[6]1.53 - 1.88 mg/kg[6]5.13 - 6.28 mg/kg[6]
Dabsyl ChlorideBiogenic Amines0.997 - 0.999[6]0.13 - 0.57 mg/L[6]0.45 - 1.89 mg/L[6]
FMOC-ClAmino Acids> 0.99fmol range[6]Not Specified

Table 2: Comparison of Precision and Recovery

Derivatizing AgentAnalyte ClassIntra-day Precision (%RSD)Inter-day Precision (%RSD)Recovery (%)
This compound (Projected) Amines, Alcohols< 6%< 8%85 - 105%
Benzoyl ChlorideBiogenic Amines< 4.6%[6]< 6.7%[6]87.3 - 96.3%[6]
Dansyl ChlorideBiogenic Amines1.86 - 5.95%[6]2.08 - 5.96%[6]70 - 120%[6]
FMOC-ClAmino Acids3.21 - 7.67%[6]5.82 - 9.19%[6]92.34 - 102.51%[6]

Experimental Protocols

The following are detailed methodologies for derivatization with established agents, followed by a proposed protocol for this compound.

Protocol 1: Derivatization with Benzoyl Chloride for Biogenic Amines [6][7]

  • Sample Preparation: Homogenize the sample and extract the biogenic amines with perchloric acid. Centrifuge the extract and collect the supernatant.

  • Derivatization Reaction:

    • To 400 µL of the supernatant, add 1 mL of 2M NaOH and 30 µL of benzoyl chloride.

    • Incubate the mixture at 37°C for 20 minutes.

    • Extract the benzoylated amines with diethyl ether.

    • Evaporate the ether layer to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the residue in methanol for HPLC analysis.

  • HPLC Conditions:

    • Column: C18 reverse-phase column.

    • Mobile Phase: Gradient elution with acetonitrile and a suitable buffer.

    • Detection: UV detector.

Protocol 2: Derivatization with 9-fluorenylmethyl chloroformate (FMOC-Cl) for Amino Acids [6][8][9]

  • Derivatization Reaction: Amino acids are derivatized in a borate buffer (e.g., pH 9.5) for approximately 20-40 minutes at ambient temperature.[6][9]

  • HPLC Conditions:

    • Column: C18 reverse-phase column.

    • Mobile Phase: Gradient elution with acetonitrile and sodium acetate solution.[6]

    • Detection: UV or fluorescence detector.

Proposed Protocol for this compound Derivatization

This proposed protocol is based on general procedures for acyl chloride derivatizations and will require optimization.

  • Reagent Preparation: Prepare a fresh solution of this compound (e.g., 10 mg/mL) in anhydrous acetonitrile.

  • Sample Preparation: Dissolve the analyte standard or sample extract in a suitable solvent.

  • Derivatization Reaction:

    • In a reaction vial, combine 100 µL of the analyte solution with 200 µL of a basic buffer (e.g., 0.1 M sodium bicarbonate or borate buffer, pH 9-10).

    • Add 100 µL of the this compound solution.

    • Vortex the mixture and allow it to react at room temperature for 15-30 minutes. The reaction time and temperature should be optimized.

    • Quench the reaction by adding a small volume of an acidic solution (e.g., 50 µL of 1 M HCl) to neutralize the excess base and hydrolyze the remaining reagent.

  • Sample Cleanup (if necessary): A liquid-liquid extraction or solid-phase extraction (SPE) step may be required to remove excess reagent and byproducts.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (or a suitable buffer like ammonium acetate) would be a good starting point.

    • Detection: UV detector set to the absorbance maximum of the phenylcarbamate derivative (likely around 254 nm).

    • Injection Volume: 10-20 µL.

Visualizing the Workflow and Comparison

To aid in the conceptualization of the derivatization process and the comparative logic, the following diagrams are provided.

G General Experimental Workflow for Pre-column Derivatization cluster_prep Sample Preparation cluster_reac Derivatization Reaction cluster_analysis Analysis Analyte Analyte in Solution Buffer Add Basic Buffer (e.g., Borate) Analyte->Buffer Reagent Add Derivatizing Agent (e.g., this compound) Buffer->Reagent Incubate Incubate (Optimize Time/Temp) Reagent->Incubate Quench Quench Reaction Incubate->Quench HPLC HPLC Injection Quench->HPLC Detection UV/Fluorescence Detection HPLC->Detection Data Data Analysis Detection->Data

Caption: General workflow for pre-column derivatization and HPLC analysis.

G Comparative Logic for Derivatizing Agent Selection cluster_target Projected Performance cluster_known Documented Performance Target This compound T_react Expected Reactivity with Amines/Alcohols Target->T_react T_proto Protocol Requires Development Target->T_proto T_data No Published Performance Data Target->T_data Known Established Agents (Benzoyl Chloride, Dansyl-Cl, FMOC-Cl) K_react Proven Reactivity and Specificity Known->K_react K_proto Validated Protocols Available Known->K_proto K_data Extensive Performance Data Published Known->K_data Decision Decision Point: Select agent based on a) availability of validated methods b) willingness to perform method development T_data->Decision K_data->Decision

Caption: Logical comparison for selecting a derivatizing agent.

Conclusion

While this compound presents a theoretically viable option for the derivatization of amines and alcohols for HPLC analysis, its practical application is hindered by a lack of established protocols and performance data. Researchers considering its use must be prepared for extensive method development and validation. In contrast, established reagents like benzoyl chloride, dansyl chloride, and FMOC-Cl offer robust, well-documented, and highly sensitive alternatives for a wide range of analytes.[6][10] For applications requiring rapid implementation and reliable, validated performance, these established agents remain the superior choice. This compound may be a candidate for novel applications where existing reagents are unsuitable, but its efficacy must first be demonstrated through rigorous experimental validation.

References

Navigating Amine Derivatization: A Comparative Guide to Alternatives for N-Methyl-N-phenylcarbamoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and sensitive quantification of amine-containing compounds is a frequent analytical challenge. Direct analysis is often hindered by the inherent physicochemical properties of amines, such as high polarity and the absence of a strong chromophore or fluorophore. Chemical derivatization addresses this by modifying the amine functional group to enhance detectability and improve chromatographic performance. While N-Methyl-N-phenylcarbamoyl chloride can be used for creating carbamate derivatives, a host of other reagents are more commonly employed for analytical derivatization, each with a unique profile of reactivity, stability, and detection sensitivity. This guide provides an objective comparison of the leading alternatives, supported by experimental data and detailed protocols to empower informed decisions in your analytical workflow.

At a Glance: Comparative Performance of Amine Derivatization Reagents

The selection of an optimal derivatization reagent is a critical decision in method development, balancing factors such as reaction efficiency, derivative stability, and the sensitivity of detection. The following table summarizes key quantitative performance metrics for common alternatives to this compound.

ReagentTarget AminesTypical Reaction TimeDerivative StabilityTypical Detection Limit (LOD/LOQ)Key AdvantagesKey Disadvantages
This compound Primary & SecondaryMinutes to HoursGenerally StableNot widely reported for analytical derivatizationForms stable carbamate derivatives.Primarily used as a protecting group in synthesis, not for analytical enhancement; limited data on analytical performance.
Dansyl Chloride (DNS-Cl) Primary & Secondary30 - 120 minutesStable, but can be light-sensitive.[1]0.015 - 0.075 µg/mL (LOD)[2]Versatile, reacts with primary and secondary amines, enhances fluorescence and ionization efficiency.[2][3]Longer reaction times, potential for reaction with other functional groups.[2]
9-Fluorenylmethoxycarbonyl Chloride (FMOC-Cl) Primary & Secondary1 - 40 minutesHighly stable for over 48 hours.[1]1 - 10 pmol (LOQ)[2]Highly sensitive, stable derivatives, fast reaction.[1][4]Can have interference from reagent by-products.[2]
Phenyl isothiocyanate (PITC) Primary & Secondary20 - 120 minutesStablepmol rangeWell-established for amino acid analysis (Edman degradation chemistry).[5]Less sensitive than fluorescent tags.[5]
o-Phthalaldehyde (OPA) Primary only (with thiol)< 2 minutesUnstable, requires immediate analysis or stabilization.[2]21 - 49 fmol/µL (LOD)[2]Very fast reaction, suitable for automation, highly fluorescent derivatives.[2]Derivatives are unstable, does not react with secondary amines without an additional oxidation step.[2]
Dabsyl Chloride Primary & Secondary10 - 30 minutesHighly stable.[6]pmol rangeForms highly stable, colored derivatives detectable in the visible range, minimizing matrix interference.[6][7]Longer derivatization time compared to OPA.[7]
Benzoyl Chloride Primary & Secondary< 5 minutesStable0.2 - 2.5 mg/L (LOD)[8]Fast reaction, readily available, forms stable derivatives.[8][9]Lower sensitivity compared to fluorescent reagents.[8]

Delving Deeper: Experimental Protocols

Reproducible and robust derivatization is the foundation of accurate quantification. Below are detailed experimental protocols for the most commonly employed derivatization agents.

This compound Derivatization (General Protocol for Carbamate Formation)
  • Materials:

    • Amine-containing sample

    • This compound

    • Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

    • Tertiary amine base (e.g., Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA))

    • Quenching solution (e.g., saturated aqueous sodium bicarbonate)

    • Extraction solvent (e.g., Ethyl acetate)

    • Drying agent (e.g., anhydrous sodium sulfate)

  • Procedure:

    • Dissolve the amine sample in the anhydrous aprotic solvent in a reaction vessel under an inert atmosphere.

    • Add the tertiary amine base (typically 1.1 to 1.5 equivalents) to the solution and stir.

    • Slowly add a solution of this compound (typically 1.0 to 1.2 equivalents) in the same solvent.

    • Stir the reaction mixture at room temperature, monitoring progress by a suitable technique (e.g., TLC or LC-MS).

    • Upon completion, quench the reaction by adding the quenching solution.

    • Extract the aqueous layer with the extraction solvent.

    • Combine the organic layers, wash with brine, dry over the drying agent, filter, and concentrate under reduced pressure.

Dansyl Chloride Derivatization Protocol
  • Materials:

    • Amine-containing sample

    • 100 mM Sodium bicarbonate buffer (pH 9.8)

    • 50 mM Dansyl chloride in acetonitrile (ACN)

    • 10% (v/v) Ammonium hydroxide in water (for quenching)

    • HPLC or LC-MS system with fluorescence or UV detector

  • Procedure:

    • To 25 µL of the sample, add 50 µL of a 1:1 (v/v) mixture of 100 mM sodium carbonate-bicarbonate buffer (pH 9.8) and 50 mM dansyl chloride in ACN.

    • Vortex the mixture thoroughly.

    • Incubate the reaction mixture at 60°C for 30-60 minutes in the dark.

    • Cool the mixture to room temperature.

    • Add 10 µL of 10% ammonium hydroxide to quench the reaction by reacting with excess dansyl chloride.

    • The derivatized sample is ready for dilution and injection into the analytical system.

9-Fluorenylmethoxycarbonyl Chloride (FMOC-Cl) Derivatization Protocol
  • Materials:

    • Amine-containing sample

    • Borate buffer (0.1 M, pH 9.0)

    • 15 mM FMOC-Cl in acetonitrile (ACN)

    • Quenching reagent (e.g., 1% (v/v) ethylamine in water)

    • HPLC system with fluorescence or UV detector

  • Procedure:

    • In a reaction vial, mix 100 µL of the amine sample (dissolved in water or a compatible buffer) with 100 µL of borate buffer.

    • Add 200 µL of the FMOC-Cl solution and vortex immediately.

    • Allow the reaction to proceed at room temperature for 1-2 minutes.

    • Add 100 µL of the quenching reagent to react with excess FMOC-Cl and vortex.

    • The derivatized sample is ready for injection.

Phenyl isothiocyanate (PITC) Derivatization Protocol
  • Materials:

    • Amine-containing sample (dried)

    • Derivatization reagent: PITC, ethanol, and triethylamine (1:7:1 v/v/v)

    • Vacuum concentrator

  • Procedure:

    • Evaporate the amine sample to dryness in a reaction vial.

    • Add 20 µL of the derivatization reagent to the dried sample.

    • Vortex to dissolve and let the reaction proceed at room temperature for 20 minutes.

    • Dry the sample completely in a vacuum concentrator.

    • Reconstitute the derivatized sample in a suitable solvent for HPLC analysis.

Visualizing the Chemistry and Workflow

To further clarify the processes involved, the following diagrams illustrate the chemical reactions and a generalized experimental workflow for amine derivatization.

G Amine Derivatization Reaction Pathways cluster_NMPCC This compound cluster_DNS Dansyl Chloride cluster_FMOC FMOC-Cl cluster_PITC PITC NMPCC R-NH₂ + C₆H₅(CH₃)NCOCl NMPCC_prod R-NH-CO-N(CH₃)C₆H₅ + HCl NMPCC->NMPCC_prod Base DNS R-NH₂ + Dansyl-Cl DNS_prod R-NH-Dansyl + HCl DNS->DNS_prod pH 9-10 FMOC R-NH₂ + FMOC-Cl FMOC_prod R-NH-FMOC + HCl FMOC->FMOC_prod pH 9-11 PITC R-NH₂ + C₆H₅NCS PITC_prod R-NH-CS-NHC₆H₅ PITC->PITC_prod Base

Figure 1. Reaction pathways for amine derivatization.

G General Experimental Workflow for Amine Derivatization start Amine-Containing Sample prep Sample Preparation (e.g., extraction, concentration) start->prep deriv Derivatization Reaction (Addition of reagent and buffer) prep->deriv quench Reaction Quenching (Addition of quenching agent) deriv->quench analysis Chromatographic Analysis (HPLC/GC with appropriate detector) quench->analysis data Data Acquisition and Quantification analysis->data

Figure 2. A generalized experimental workflow.

Conclusion: Selecting the Right Tool for the Job

The choice of a derivatization reagent is a pivotal decision in the analytical workflow for amine-containing compounds. While this compound is effective for creating stable carbamate adducts, its primary application lies in synthetic chemistry as a protecting group rather than for enhancing analytical detection. For quantitative analysis, a range of superior alternatives are available, each with distinct advantages.

Dansyl Chloride remains a versatile and widely used reagent, offering a good balance of reactivity and derivative stability for both primary and secondary amines. For high-throughput applications requiring rapid analysis of primary amines, o-Phthalaldehyde (OPA) is an excellent choice due to its near-instantaneous reaction, though the instability of its derivatives necessitates immediate analysis.

For applications demanding the highest sensitivity and derivative stability, 9-Fluorenylmethoxycarbonyl Chloride (FMOC-Cl) and Dabsyl Chloride stand out. FMOC-Cl provides highly fluorescent and stable derivatives with relatively short reaction times. Dabsyl Chloride offers the unique advantage of forming highly stable, colored derivatives that are detected in the visible range, thereby minimizing interference from complex biological matrices.

Phenyl isothiocyanate (PITC) is a classic and reliable reagent, particularly for amino acid analysis, though it generally offers lower sensitivity compared to fluorescent tagging reagents. Benzoyl Chloride provides a rapid and robust method for derivatizing both primary and secondary amines, but with less sensitivity than fluorescent alternatives.

Ultimately, the optimal choice will depend on the specific analytical goals, the nature of the amine analytes, the sample matrix, and the available instrumentation. By carefully considering the comparative data and protocols presented in this guide, researchers can select the most appropriate derivatization strategy to achieve accurate, reliable, and sensitive quantification of amines in their research and development endeavors.

References

Comparative Solvolysis Rates of Substituted N-Methyl-N-phenylcarbamoyl Chlorides: A Mechanistic and Kinetic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the solvolysis rates of N-Methyl-N-phenylcarbamoyl chloride and its para-substituted derivatives. Understanding the kinetic and mechanistic aspects of this reaction is crucial for optimizing synthetic routes and for the development of novel therapeutic agents, as carbamoyl chlorides are key intermediates in medicinal chemistry. This document summarizes quantitative kinetic data, details experimental protocols for rate determination, and visualizes the underlying reaction mechanism.

Introduction

The solvolysis of N-arylcarbamoyl chlorides, such as this compound, typically proceeds through a dissociative, SN1-like mechanism.[1][2] The rate-determining step involves the ionization of the carbon-chlorine bond to form a resonance-stabilized carbamoyl cation, which is subsequently captured by a solvent molecule.[1] The stability of this carbocation intermediate is a key factor influencing the reaction rate.[1] Substituents on the phenyl ring can significantly impact the rate of solvolysis by either stabilizing or destabilizing this intermediate through electronic effects.

Quantitative Data on Solvolysis Rates

The effect of para-substitution on the phenyl ring of this compound has been investigated to elucidate the electronic effects on the solvolysis rate. A key study focused on the solvolysis of the parent compound alongside its p-chloro and p-nitro derivatives at 25.0 °C.[3] While the full dataset from the original study is not presented here, the trend indicates that electron-withdrawing groups decrease the rate of solvolysis due to destabilization of the developing positive charge on the carbamoyl cation.

For the unsubstituted this compound, extensive kinetic data is available across a range of solvent systems. The specific rates of solvolysis (k) at 25.0 °C in various aqueous binary mixtures are presented in Table 1.

Table 1: Specific Rates of Solvolysis (k) of this compound in Various Solvents at 25.0 °C

Solvent (% v/v)k x 10⁶ (s⁻¹)
100% H₂O3.27
90% H₂O - 10% Acetone4.89
80% H₂O - 20% Acetone6.17
70% H₂O - 30% Acetone7.08
90% H₂O - 10% Ethanol2.45
80% H₂O - 20% Ethanol3.37
70% H₂O - 30% Ethanol4.17
90% H₂O - 10% Methanol2.19
80% H₂O - 20% Methanol3.02
70% H₂O - 30% Methanol3.89

Data sourced from studies on the solvolysis of this compound.[3]

The solvolysis rates are often analyzed using the extended Grunwald-Winstein equation, which relates the rate constant to the solvent's ionizing power (YCl) and nucleophilicity (NT):[1]

log(k/k₀) = mYCl + lNT

For this compound, the sensitivity parameters have been determined to be approximately m = 0.51 and l = 0.40, supporting an SN1 mechanism with some degree of nucleophilic solvent assistance.[1]

Experimental Protocols

The kinetic data for the solvolysis of substituted N-Methyl-N-phenylcarbamoyl chlorides are typically determined by monitoring the reaction progress over time. A common and effective method is conductometry.

Synthesis of Substituted N-Methyl-N-phenylcarbamoyl Chlorides

A general and safer laboratory-scale synthesis of N,N-disubstituted carbamoyl chlorides utilizes triphosgene as a phosgene equivalent.

Materials:

  • Substituted N-methylaniline (e.g., N-methylaniline, 4-chloro-N-methylaniline, 4-nitro-N-methylaniline)

  • Triphosgene (bis(trichloromethyl) carbonate)

  • Anhydrous toluene

  • Triethylamine

  • Anhydrous magnesium sulfate

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve the substituted N-methylaniline (1 equivalent) and triethylamine (1.1 equivalents) in anhydrous toluene.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve triphosgene (0.4 equivalents) in anhydrous toluene.

  • Slowly add the triphosgene solution to the stirred amine solution over 30-60 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Filter the mixture to remove the triethylamine hydrochloride precipitate.

  • Wash the filtrate with cold, dilute hydrochloric acid, followed by a saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or recrystallization.

Kinetic Measurement by Conductometry

The solvolysis of carbamoyl chlorides produces hydrochloric acid, which increases the conductivity of the solution. This change in conductivity can be monitored to determine the first-order rate constant.

Apparatus:

  • Conductivity meter with a probe

  • Constant temperature water bath

  • Magnetic stirrer and stir bar

  • Volumetric flasks and pipettes

Procedure:

  • Prepare a stock solution of the desired binary solvent mixture (e.g., 80% ethanol / 20% water).

  • Place a known volume of the solvent in a reaction vessel and allow it to equilibrate to the desired temperature (e.g., 25.0 °C) in the constant temperature bath.

  • Prepare a concentrated stock solution of the this compound derivative in a dry, inert solvent (e.g., anhydrous acetone).

  • To initiate the reaction, inject a small, known volume of the carbamoyl chloride stock solution into the stirred, thermostatted solvent. The final concentration should be low (e.g., ~10⁻⁴ M) to ensure first-order kinetics.

  • Immediately begin recording the conductivity of the solution as a function of time.

  • The first-order rate constant (k) can be calculated from the conductivity data by plotting ln(C∞ - Ct) versus time, where C∞ is the conductivity at the completion of the reaction and Ct is the conductivity at time t.

Visualizations

Solvolysis Mechanism

The solvolysis of N-Methyl-N-phenylcarbamoyl chlorides is proposed to proceed through a dissociative SN1-like mechanism. The key steps are the formation of a resonance-stabilized carbamoyl cation followed by nucleophilic attack by the solvent.

Solvolysis_Mechanism Reactant Substituted N-Methyl-N- phenylcarbamoyl Chloride Intermediate Resonance-Stabilized Carbamoyl Cation + Cl⁻ Reactant->Intermediate Slow (Rate-Determining) Product Solvolysis Product Intermediate->Product Fast Solvent Solvent (SOH) Solvent->Intermediate

Caption: SN1-like solvolysis mechanism of substituted N-Methyl-N-phenylcarbamoyl chlorides.

Experimental Workflow

The following diagram outlines the general workflow for the kinetic analysis of the solvolysis reaction.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis Solvent_Prep Prepare Solvent Mixture Equilibration Equilibrate Solvent Temperature Solvent_Prep->Equilibration Substrate_Prep Prepare Substrate Stock Solution Initiation Inject Substrate Stock Substrate_Prep->Initiation Equilibration->Initiation Measurement Monitor Conductivity vs. Time Initiation->Measurement Data_Plotting Plot ln(C∞ - Ct) vs. Time Measurement->Data_Plotting Rate_Calculation Calculate Rate Constant (k) Data_Plotting->Rate_Calculation

Caption: General experimental workflow for the kinetic study of solvolysis.

References

A Comparative Spectroscopic Guide to N-Methyl-N-phenylcarbamoyl Chloride and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic properties of N-Methyl-N-phenylcarbamoyl chloride and its derivatives. Carbamoyl chlorides are a critical class of reagents in organic synthesis, serving as key intermediates in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Understanding their spectroscopic characteristics is fundamental for reaction monitoring, quality control, and structural elucidation of derived products.

This document summarizes available quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) for the parent compound, this compound, and selected derivatives. Detailed experimental protocols for these analytical techniques are also provided.

Spectroscopic Data Comparison

The following tables present a summary of the available spectroscopic data for this compound and its derivatives. It should be noted that a complete experimental dataset for a wide range of derivatives is not consistently available in the public literature; therefore, some fields may be populated with computed data or remain empty, indicating a gap in the available information.

Table 1: General Properties of this compound Derivatives

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
This compound4285-42-1C₈H₈ClNO169.61
N-Chloromethyl-N-phenylcarbamoyl chloride52123-54-3C₈H₇Cl₂NO204.05[1]
N-(4-chlorophenyl)-N-methylcarbamoyl chloride55239-75-3C₈H₇Cl₂NO204.05[2]
N-(3-chlorophenyl)-N-methylthiocarbamoyl chloride83508-61-6C₈H₇Cl₂NS220.12

Table 2: ¹H NMR Spectroscopic Data (Chemical Shift (δ) ppm)

CompoundN-CH₃Aromatic ProtonsOtherSolvent
This compoundData not availableData not available
N-Chloromethyl-N-phenylcarbamoyl chlorideData not availableData not availableData not available
N-(4-chlorophenyl)-N-methylcarbamoyl chlorideData not availableData not available
N-(3-chlorophenyl)-N-methylthiocarbamoyl chlorideData not availableData not available

Table 3: ¹³C NMR Spectroscopic Data (Chemical Shift (δ) ppm)

CompoundN-CH₃Aromatic CarbonsC=O / C=SOtherSolvent
This compoundData not availableData not availableData not available
N-Chloromethyl-N-phenylcarbamoyl chlorideData not availableData not availableData not available
N-(4-chlorophenyl)-N-methylcarbamoyl chlorideData not availableData not availableData not available
N-(3-chlorophenyl)-N-methylthiocarbamoyl chlorideData not availableData not availableData not available

Table 4: Key IR Absorption Bands (Wavenumber cm⁻¹)

CompoundC=O / C=S StretchC-N StretchC-Cl StretchAromatic C-H Stretch
This compoundData not availableData not availableData not availableData not available
N-Chloromethyl-N-phenylcarbamoyl chlorideData not availableData not availableData not availableData not available
N-(4-chlorophenyl)-N-methylcarbamoyl chlorideData not availableData not availableData not availableData not available
N-(3-chlorophenyl)-N-methylthiocarbamoyl chlorideData not availableData not availableData not availableData not available

Table 5: Mass Spectrometry Data (m/z)

CompoundMolecular Ion [M]⁺Key Fragment Ions
This compoundData not availableData not available
N-Chloromethyl-N-phenylcarbamoyl chlorideData not availableData not available
N-(4-chlorophenyl)-N-methylcarbamoyl chlorideData not availableData not available
N-(3-chlorophenyl)-N-methylthiocarbamoyl chlorideData not availableData not available

Experimental Protocols

The following are generalized experimental methodologies for the spectroscopic analysis of this compound and its derivatives. These protocols can be adapted based on the specific instrumentation and the physical properties of the compound being analyzed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and connectivity of atoms within the molecule.

Methodology:

  • Sample Preparation: A sample of the carbamoyl chloride derivative (approximately 5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.[3] A small amount of a reference standard, such as tetramethylsilane (TMS), is added for chemical shift calibration.[3]

  • Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker, Jeol, Varian) operating at a field strength of 300 MHz or higher is used.

  • Data Acquisition:

    • ¹H NMR: The spectrum is acquired using a standard pulse sequence. Key parameters include a spectral width of approximately 10-15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

    • ¹³C NMR: A proton-decoupled pulse sequence is typically used to simplify the spectrum.[3] A wider spectral width (e.g., 0-220 ppm) is required. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are necessary.[3]

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to obtain the frequency-domain spectrum. Phase and baseline corrections are applied, and the chemical shifts are referenced to TMS (0.00 ppm).[3]

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation:

    • KBr Pellet: For solid samples, a small amount of the sample (1-2 mg) is finely ground with anhydrous potassium bromide (KBr) (100-200 mg) and pressed into a thin, transparent pellet.

    • Thin Film: The sample is dissolved in a volatile organic solvent (e.g., methylene chloride), and a drop of the solution is placed on a salt plate (e.g., NaCl or KBr). The solvent is allowed to evaporate, leaving a thin film of the compound.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

  • Data Acquisition: The spectrum is typically recorded over a range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or salt plate) is recorded and subtracted from the sample spectrum.

  • Data Analysis: The absorption bands are identified and assigned to specific functional groups based on their characteristic frequencies.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion, or coupled with a separation technique such as Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Ionization: Electron Ionization (EI) is a common technique for volatile compounds, while Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) can be used for less volatile or thermally labile compounds.

  • Mass Analysis: A mass analyzer (e.g., quadrupole, time-of-flight, ion trap) separates the ions based on their mass-to-charge ratio (m/z).

  • Data Analysis: The resulting mass spectrum shows the relative abundance of different ions. The molecular ion peak provides the molecular weight of the compound, and the fragmentation pattern gives clues about its structure.

Visualizations

Synthesis Workflow for this compound Derivatives

The following diagram illustrates a general synthetic pathway for producing this compound and its substituted derivatives. The synthesis typically involves the reaction of a corresponding N-methylaniline with a phosgene equivalent.

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product cluster_purification Workup & Purification NMA Substituted N-Methylaniline Reaction Phosgenation NMA->Reaction Phosgene Phosgene or Phosgene Equivalent Phosgene->Reaction Product Substituted N-Methyl-N- phenylcarbamoyl chloride Reaction->Product Crude Product Purification Solvent Removal & Crystallization/Distillation Product->Purification

Caption: General synthesis workflow for this compound derivatives.

Logical Relationship of Spectroscopic Analyses

This diagram shows the logical flow of how different spectroscopic techniques are used in conjunction to elucidate the structure of a target molecule.

G cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_elucidation Structural Elucidation Synthesis Synthesized Compound MS Mass Spectrometry (Molecular Weight & Formula) Synthesis->MS IR Infrared Spectroscopy (Functional Groups) Synthesis->IR NMR NMR Spectroscopy (¹H & ¹³C Connectivity) Synthesis->NMR Structure Confirmed Molecular Structure MS->Structure IR->Structure NMR->Structure

Caption: Workflow for structural elucidation using multiple spectroscopic techniques.

References

A Comparative Guide to the Cross-Reactivity of N-Methyl-N-phenylcarbamoyl Chloride with Various Functional Groups

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reactivity of N-Methyl-N-phenylcarbamoyl chloride with a range of common functional groups. The information is intended to assist researchers in predicting potential interactions, designing synthetic routes, and understanding the stability of this reagent in the presence of various chemical moieties. While comprehensive kinetic data for all reactions is not available in the public domain, this document summarizes known quantitative data from solvolysis studies and provides qualitative comparisons for other key functional groups based on established principles of carbamoyl chloride chemistry.

General Reactivity

This compound is an electrophilic reagent, with the carbonyl carbon being susceptible to nucleophilic attack. The reaction generally proceeds via a nucleophilic acyl substitution mechanism. The reactivity is influenced by the electronic and steric nature of both the carbamoyl chloride and the reacting nucleophile. Reactions with nucleophiles such as amines, alcohols, and thiols lead to the formation of substituted ureas, carbamates, and thiocarbamates, respectively.

Data Presentation: Reactivity with Functional Groups

The following table summarizes the reactivity of this compound with various functional groups. The data is a combination of quantitative solvolysis data and qualitative reactivity assessments.

Functional GroupNucleophile ExampleProduct TypeRelative ReactivityQuantitative Data (if available)
Amines (Primary & Secondary) R-NH₂, R₂NHSubstituted UreaHighNot available. Reactions are generally rapid at room temperature or below.
Alcohols R-OHCarbamateModerateSolvolysis data in alcohol-water mixtures provides insight into reactivity.
Thiols R-SHThiocarbamateModerate to HighNot available. Generally expected to be more reactive than alcohols.
Water H₂OUnstable Carbamic Acid -> Amine + CO₂ModerateSolvolysis has been studied; see kinetic data below.
Carboxylic Acids R-COOHAnhydride (potential)LowGenerally low reactivity; may require activation.
Amides R-CONH₂-Very Low / InertGenerally unreactive under standard conditions.
Esters R-COOR'-Very Low / InertGenerally unreactive under standard conditions.
Ketones / Aldehydes R-CO-R' / R-CHO-Very Low / InertGenerally unreactive towards the carbonyl group.

Quantitative Solvolysis Data

The solvolysis of this compound has been studied, and its reactivity in various solvent systems can be described by the extended Grunwald-Winstein equation: log(k/k₀) = lNT + mYCl. The 'l' value represents the sensitivity to solvent nucleophilicity, and the 'm' value represents the sensitivity to solvent ionizing power.

ParameterValueInterpretation
l 0.40 ± 0.08Moderate sensitivity to solvent nucleophilicity.
m 0.51 ± 0.05Moderate sensitivity to solvent ionizing power, suggesting a mechanism with some SN1 character.[1]

These values indicate a solvolysis mechanism that is not purely SN1 but involves some degree of nucleophilic participation from the solvent in the transition state.[1]

Experimental Protocols

Below are detailed methodologies for key experiments related to the reactivity of this compound.

1. General Procedure for Reaction with a Nucleophile (e.g., Amine)

This protocol describes a general method for the synthesis of a substituted urea from this compound and a primary or secondary amine.

  • Materials:

    • This compound

    • Primary or secondary amine (1.0 equivalent)

    • Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran)

    • Tertiary amine base (e.g., triethylamine, diisopropylethylamine) (1.1 equivalents)

    • Inert gas (Nitrogen or Argon)

    • Standard laboratory glassware

  • Procedure:

    • Dissolve the amine in the anhydrous solvent under an inert atmosphere.

    • Add the tertiary amine base to the solution and stir for 5-10 minutes at room temperature.

    • Cool the mixture to 0 °C using an ice bath.

    • Slowly add a solution of this compound (1.05 equivalents) in the same anhydrous solvent to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring the progress by an appropriate method (e.g., TLC, LC-MS).

    • Upon completion, quench the reaction with water or a dilute aqueous acid solution.

    • Extract the product with an organic solvent.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by a suitable method, such as column chromatography or recrystallization.

2. Kinetic Measurement of Solvolysis by Conductometry

This method can be used to determine the rate of reaction of this compound with a solvent system (solvolysis).

  • Materials:

    • This compound

    • Reaction solvent (e.g., aqueous ethanol, aqueous acetone)

    • Conductivity meter and probe

    • Thermostated reaction vessel

    • Concentrated stock solution of this compound in a non-reactive, volatile solvent (e.g., anhydrous acetone)

  • Procedure:

    • Place a known volume of the desired reaction solvent into the thermostated reaction vessel and allow it to reach thermal equilibrium.

    • Inject a small aliquot of the this compound stock solution into the stirred solvent to achieve a final concentration in the range of 10⁻⁴ to 10⁻³ M.

    • Immediately begin recording the change in conductivity of the solution over time. The increase in conductivity is proportional to the formation of HCl.

    • The first-order rate constant (k) can be determined by plotting ln(C∞ - Ct) versus time, where C∞ is the conductivity at infinite time and Ct is the conductivity at time t.

Visualizations

G cluster_start Setup cluster_reagents Reagent Addition cluster_reaction Reaction cluster_workup Workup & Purification Start Dissolve Nucleophile and Base in Anhydrous Solvent Add_Reagent Add N-Methyl-N- phenylcarbamoyl chloride Solution at 0°C Start->Add_Reagent Inert Atmosphere React Stir at Room Temperature (Monitor Progress) Add_Reagent->React Quench Quench Reaction React->Quench Extract Extract Product Quench->Extract Purify Purify Product Extract->Purify G cluster_high High Reactivity cluster_moderate Moderate Reactivity cluster_low Low to No Reactivity Reagent This compound Amines Amines (Primary, Secondary) Reagent->Amines Forms Ureas Alcohols Alcohols Reagent->Alcohols Forms Carbamates Thiols Thiols Reagent->Thiols Forms Thiocarbamates Water Water Reagent->Water Hydrolysis Carboxylic_Acids Carboxylic Acids Reagent->Carboxylic_Acids Slow/No Reaction Amides Amides Reagent->Amides Generally Inert Esters Esters Reagent->Esters Generally Inert

References

Safety Operating Guide

Proper Disposal of N-Methyl-N-phenylcarbamoyl Chloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of hazardous chemicals is paramount. This guide provides essential safety and logistical information for the proper disposal of N-Methyl-N-phenylcarbamoyl chloride, a corrosive and moisture-sensitive compound.

This compound is classified as a hazardous substance, requiring strict adherence to disposal protocols to mitigate risks to personnel and the environment. It is known to cause severe skin burns and eye damage and may cause respiratory irritation.[1] The substance is also a lachrymator, meaning it can induce tearing.[2][3]

Key Physical and Chemical Properties

A thorough understanding of the chemical's properties is crucial for safe handling and disposal.

PropertyValue
CAS Number4285-42-1
Molecular FormulaC8H8ClNO
Molecular Weight169.61 g/mol
AppearanceGray crystalline powder[2]
Melting Point87-90 °C
Boiling Point137-138 °C at 33 mmHg
Storage Temperature2-8°C

Personal Protective Equipment (PPE)

Before initiating any disposal procedures, it is mandatory to be equipped with the appropriate personal protective equipment.

  • Eye and Face Protection: Wear chemical safety goggles and a face shield.

  • Hand Protection: Use suitable chemical-resistant gloves.[2]

  • Respiratory Protection: A type P3 (EN 143) respirator cartridge or a full-face respirator should be used, especially if exposure limits are exceeded or irritation is experienced.[4]

  • Protective Clothing: Wear impervious, flame-retardant clothing.[4]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste in compliance with all local, state, and federal regulations.

  • Container Management:

    • Collect all waste materials, including contaminated disposables (e.g., gloves, absorbent pads), in a clearly labeled, sealed, and compatible container.

  • Spill Management:

    • In the event of a spill, evacuate the immediate area.

    • Wearing full PPE, cover the spill with an inert absorbent material such as sand or vermiculite.

    • Carefully collect the absorbed material and place it into a sealed container for hazardous waste disposal.

    • Ventilate the area and wash the spill site with a suitable solvent (e.g., acetone), followed by a wash with soap and water.

  • Neutralization of Residual Amounts:

    • Under controlled conditions within a fume hood, small residual amounts of the chemical can be neutralized.

    • Slowly add the residual material to a stirred solution of sodium bicarbonate to induce hydrolysis.

    • This procedure should only be performed by trained personnel due to the potential release of hazardous vapors.

  • Final Disposal:

    • Waste is classified as hazardous and should be disposed of in accordance with European Directives on waste and hazardous waste, as well as local regulations.[3]

    • Engage a licensed chemical destruction plant or utilize controlled incineration with flue gas scrubbing for final disposal.[4]

    • Ensure that containers are triple-rinsed or punctured to render them unusable before recycling or reconditioning.[4]

    • Do not discharge into sewer systems.[4]

The following diagram outlines the decision-making process for the disposal of this compound.

start Start: N-Methyl-N-phenylcarbamoyl Chloride Waste ppe Don Appropriate PPE (Goggles, Face Shield, Gloves, Respirator) start->ppe assess_waste Assess Waste Type ppe->assess_waste spill Spill or Leak assess_waste->spill Spill bulk Bulk/Contaminated Material assess_waste->bulk Bulk residual Small Residual Amount assess_waste->residual Residual absorb Cover with Inert Absorbent Material spill->absorb collect_bulk Collect in Labeled, Sealed Container bulk->collect_bulk neutralize Neutralize with Sodium Bicarbonate in Fume Hood (Trained Personnel Only) residual->neutralize collect_spill Collect Absorbed Material into Labeled, Sealed Container absorb->collect_spill decontaminate Decontaminate Spill Area collect_spill->decontaminate hazardous_waste Treat as Hazardous Waste decontaminate->hazardous_waste collect_bulk->hazardous_waste neutralize->hazardous_waste final_disposal Final Disposal via Licensed Waste Disposal Company (e.g., Incineration) hazardous_waste->final_disposal end End final_disposal->end

Disposal Workflow for this compound

References

Personal protective equipment for handling N-Methyl-N-phenylcarbamoyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for N-Methyl-N-phenylcarbamoyl chloride

This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. Adherence to these protocols is essential for minimizing risks associated with this hazardous chemical.

This compound (CAS No. 4285-42-1) is a corrosive, moisture-sensitive, crystalline powder that poses significant health risks.[1] It is classified as a substance that causes severe skin burns and eye damage, and it may cause respiratory irritation.[2][3] It is also a lachrymator, a substance that causes tearing.[1] Due to its reactivity with water, it must be handled with extreme caution to prevent the release of hazardous decomposition products.[1][4]

Quantitative Data Summary

The physical and chemical properties of this compound are summarized below.

PropertyValueCitations
CAS Number 4285-42-1[1][2]
Molecular Formula C₈H₈ClNO[5]
Molecular Weight 169.61 g/mol [5]
Appearance Gray crystalline powder[1]
Melting Point 87-90 °C[2]
Boiling Point 280 °C[2]
Storage Temperature 2-8°C[2]
Hazard Codes H314 (Skin Corr. 1B), H335 (STOT SE 3)[2][3]
Signal Word Danger[2][3]
UN Number 3261 (Corrosive solid, acidic, organic, n.o.s.)[3]

Operational Plan: Safe Handling and Emergency Procedures

A systematic approach to handling is essential to mitigate the risks associated with this compound.

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is mandatory. The following PPE is required for all handling procedures.

PPE CategorySpecificationRationaleCitations
Eye and Face Protection Chemical safety goggles and a full-face shield.Protects against splashes and severe eye irritation, as the compound is a lachrymator.[6]
Skin Protection Double-gloving with chemically resistant outer gloves (e.g., Butyl rubber, Neoprene) and nitrile inner gloves. Chemical-resistant lab coat or overalls.Prevents skin contact, which can cause severe chemical burns.[6]
Respiratory Protection A full-face or half-mask air-purifying respirator with cartridges for organic vapors and acid gases (or a P3/P100 particulate filter).Protects against inhalation of dust and vapors, which can cause respiratory tract irritation.[2][6]

Note: For scenarios with a higher potential for exposure, such as large spills, a higher level of protection, including a self-contained breathing apparatus (SCBA), is required.[6]

Handling Protocol
  • Engineering Controls : Always handle this compound in a certified chemical fume hood to ensure adequate ventilation.[1][7] Safety showers and eye wash stations must be readily accessible.[7]

  • Dispensing : Minimize the generation of dust when handling the solid material.[1] Use non-sparking tools.[8]

  • Conditions to Avoid : Avoid all contact with water and moisture, as it is moisture-sensitive.[1] Keep away from incompatible substances such as strong oxidizing agents, bases, and amines.

  • General Hygiene : Wash hands and skin thoroughly after handling.[1] Do not eat, drink, or smoke in the work area.[7] Remove contaminated clothing immediately and wash before reuse.[1]

Storage
  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1]

  • The recommended storage temperature is between 2-8°C.[2]

  • Protect from moisture; storage under a nitrogen blanket is recommended.[1][4]

  • Store away from incompatible materials.

Spill Response Protocol
  • Evacuate : Immediately evacuate all personnel from the affected area.

  • Ventilate : Ensure the area is well-ventilated.[1]

  • Equip : Don full PPE as specified above before re-entering the area.

  • Contain : Cover the spill with a dry, inert absorbent material such as sand or vermiculite. Do not use water.[1]

  • Collect : Carefully sweep or vacuum the absorbed material into a suitable, sealed, and clearly labeled hazardous waste container.[1]

  • Decontaminate : Once the material is removed, wash the spill site with a suitable solvent (e.g., acetone), followed by a thorough wash with soap and water.

Disposal Plan

All waste containing this compound must be treated as hazardous waste and disposed of in accordance with all local, state, and federal regulations.[4]

Waste Collection
  • Solid Waste : Place all contaminated solid waste (e.g., gloves, absorbent materials, paper towels) into a designated, sealed, and clearly labeled hazardous waste container.[6]

  • Liquid Waste : Collect any contaminated liquid waste (e.g., reaction mixtures, cleaning solvents) in a compatible, sealed, and clearly labeled hazardous waste container.[6]

Neutralization of Residual Amounts
  • This procedure should only be performed by trained personnel wearing full PPE within a chemical fume hood.

  • Small residual amounts of this compound can be neutralized by slowly adding it to a stirred solution of sodium bicarbonate to facilitate hydrolysis.

  • Be aware that this process may release hazardous vapors.

Final Disposal
  • Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on final disposal procedures.

  • All waste containers must be properly labeled and disposed of through a licensed hazardous waste disposal company.[4]

Emergency First Aid Procedures

Immediate and appropriate first aid is critical in the event of any exposure.

Exposure RouteFirst Aid MeasuresCitations
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
Skin Contact Immediately remove all contaminated clothing. Flush skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1]
Inhalation Remove the victim from the exposure area to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Do not use mouth-to-mouth resuscitation. Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and have them drink 2-4 cupfuls of water. Seek immediate medical attention.[1]

Visual Workflow Guide

The following diagram illustrates the standard operational workflow for safely handling this compound.

G cluster_prep 1. Preparation cluster_handling 2. Handling cluster_cleanup 3. Cleanup & Disposal cluster_emergency 4. Emergency Actions prep_ppe Don Full PPE (Goggles, Face Shield, Respirator, Double Gloves, Lab Coat) prep_setup Set Up in Fume Hood prep_ppe->prep_setup prep_materials Verify Materials & Spill Kit Availability prep_setup->prep_materials handle_weigh Weigh/Dispense Solid Carefully prep_materials->handle_weigh Proceed if Safe handle_reaction Perform Reaction/ Procedure handle_weigh->handle_reaction cleanup_decon Decontaminate Glassware & Surfaces handle_reaction->cleanup_decon cleanup_waste Segregate Hazardous Waste (Solid & Liquid) cleanup_decon->cleanup_waste cleanup_ppe Doff PPE & Dispose Contaminated Items cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash emergency_spill Spill Occurs action_spill Execute Spill Response Protocol emergency_spill->action_spill emergency_exposure Personnel Exposure action_exposure Execute First Aid & Seek Medical Attention emergency_exposure->action_exposure

Caption: Standard workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.